CL097
Description
Properties
CAS No. |
1026249-18-2 |
|---|---|
InChI |
1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3/b23-9+ |
InChI Key |
UWXKHLVNEQUSFY-NUGSKGIGSA-N |
SMILES |
COc1ccc(cc1)/N=C/c2c(ccc3c2oc4c3c(c(c(c4)Cl)O)Cl)O |
Synonyms |
2-Ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-ylamine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the CL097 Signaling Pathway in Human Immune Cells
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the signaling cascade initiated by CL097, a synthetic imidazoquinoline derivative, in human immune cells. This compound is a potent agonist for endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), key sensors of the innate immune system that recognize single-stranded RNA viruses.[1][2] Activation of these receptors by this compound triggers a robust inflammatory response, making it a valuable tool for immunological research and a candidate for therapeutic development in oncology and infectious diseases.[3][4]
The primary human immune cells responsive to this compound are those expressing TLR7 and TLR8. Plasmacytoid dendritic cells (pDCs) are characterized by high expression of TLR7 and are the principal producers of type I interferons (IFN-α/β) upon stimulation.[2][5] Myeloid cells, including monocytes, macrophages, and myeloid dendritic cells, predominantly express TLR8 and mount a strong pro-inflammatory cytokine response.[2][6]
Core Signaling Pathway: MyD88-Dependent Activation
The signaling cascade initiated by this compound through TLR7 and TLR8 is fundamentally dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[5][7] The entire process occurs within the endosomal compartment, where TLR7 and TLR8 are localized to scan for pathogenic nucleic acids.[2]
-
Ligand Recognition and Receptor Dimerization: this compound, a small molecule agonist, enters the endosome and binds to TLR7 or TLR8. This binding event induces a conformational change, leading to the dimerization of the receptor chains.[8]
-
Recruitment of MyD88: The dimerized Toll/Interleukin-1 receptor (TIR) domains on the cytosolic side of the receptors serve as a scaffold to recruit the adaptor protein MyD88.[7][9]
-
Formation of the Myddosome: MyD88 recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, primarily IRAK4 and IRAK1, to form a helical signaling complex known as the Myddosome.[7] IRAK4 acts as the master kinase, phosphorylating and activating IRAK1.
-
Activation of TRAF6: The activated IRAK1 kinase subsequently recruits and activates the E3 ubiquitin ligase, TNF Receptor-Associated Factor 6 (TRAF6).[7][10] TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold for downstream signaling complexes.
-
Divergence of Downstream Pathways: From TRAF6, the signal bifurcates to activate two major arms of the innate immune response: the NF-κB pathway for pro-inflammatory cytokine production and the IRF pathway for type I interferon production.
-
NF-κB Pathway: The TRAF6-polyubiquitin scaffold recruits the TAK1 complex, which in turn activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.[1][5] Nuclear NF-κB drives the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 .[11][12]
-
MAPK and IRF Pathways: The cascade also activates Mitogen-Activated Protein Kinases (MAPKs), including p38 and ERK1/2, which contribute to cytokine production and cellular activation.[13] Concurrently, a complex involving IRAK1 and TRAF6 activates Interferon Regulatory Factors (IRFs). In pDCs, IRF7 is the master regulator of type I interferon, while in other myeloid cells, IRF5 can be involved.[2][5] These IRFs translocate to the nucleus to drive the transcription of IFN-α and IFN-β .
-
The diagram below illustrates this core signaling pathway.
Quantitative Data on this compound-Mediated Responses
The potency of this compound is reflected in the concentrations required to elicit cellular responses and the magnitude of cytokine production. Data from various studies are summarized below.
| Parameter | Cell Type / System | Concentration | Observed Effect | Reference |
| NF-κB Activation | HEK293 cells (hTLR7) | 0.1 µM | Activation of NF-κB reporter | [1] |
| HEK293 cells (hTLR8) | 4.0 µM | Activation of NF-κB reporter | [1] | |
| Cellular Activation | Human pDCs | 1.5 µM | Upregulation of co-stimulatory molecules (CD40, CD80, CD86) | [5][11] |
| Cytokine Production | Human pDCs | 1.5 µM | Strong induction of IFN-α, TNF-α, IL-6, and IL-12p70 after 24-48h | [5][11] |
| Neutrophil Priming | Human Neutrophils | 1-10 µM | Concentration-dependent phosphorylation of p47phox | [13] |
Table 1: Summary of quantitative data for this compound effects on human immune cells.
A study comparing various TLR agonists found that this compound was consistently one of the strongest inducers of cytokine release from pDCs.[11] For example, after 48 hours of stimulation with 1.5 µM of agonist, this compound induced significantly higher levels of IFN-α and TNF-α compared to the TLR7-specific agonist imiquimod or the TLR9 agonist CpG A.[5][11]
Experimental Protocols
Studying the effects of this compound involves a standard set of immunological assays. Below are outlines for key experimental methodologies.
Human PBMC/pDC Stimulation Assay
This protocol is foundational for assessing the impact of this compound on immune cell activation and function.
-
Objective: To stimulate primary human immune cells with this compound to measure cytokine production and changes in cell phenotype.
-
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For pDC-specific assays, pDCs can be further enriched from PBMCs using magnetic-activated cell sorting (MACS) targeting pDC markers like BDCA-2 or BDCA-4.
-
Cell Culture: Plate the isolated cells (e.g., 1x10⁶ PBMCs/mL or 1x10⁵ pDCs/mL) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Add this compound to the cell cultures at the desired final concentration (e.g., a range from 0.1 µM to 5 µM). Include an unstimulated (vehicle control, e.g., DMSO) group.
-
Incubation: Culture the cells for a specified duration, typically between 6 to 48 hours, at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plates. Carefully collect the supernatant for cytokine analysis and harvest the cell pellet for flow cytometry or protein lysate preparation.
-
Cytokine Quantification by ELISA
-
Objective: To measure the concentration of specific cytokines (e.g., IFN-α, TNF-α) in the culture supernatant.
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted supernatants and a standard curve of recombinant cytokine to the plate. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.
-
Signal Generation: Wash again and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes. Finally, add a substrate solution (e.g., TMB) and stop the reaction with stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
-
Analysis of Cell Surface Markers by Flow Cytometry
-
Objective: To assess the upregulation of activation and co-stimulatory molecules on immune cells.
-
Methodology:
-
Cell Preparation: Harvest the cell pellets from the stimulation assay and wash with FACS buffer (PBS with 2% FBS).
-
Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD80, CD86, MHC-II) and cell-type identifiers for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using software like FlowJo. Gate on the cell population of interest and quantify the Mean Fluorescence Intensity (MFI) or percentage of positive cells for the activation markers.
-
The workflow for a typical experiment investigating this compound's effects is visualized below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. What are the therapeutic applications for TLR agonists? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TLR7/8 agonist this compound primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the difference between CL097 and R848?
An In-depth Technical Guide to the Core Differences Between CL097 and R848
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Toll-like receptor (TLR) agonists is paramount for designing effective immunotherapies and vaccine adjuvants. This guide provides a detailed comparison of two widely used imidazoquinoline-based TLR7 and TLR8 agonists: this compound and R848.
Introduction
This compound and R848 are synthetic small molecules that belong to the imidazoquinoline family, known for their potent immune-stimulatory properties. They function as agonists for the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key players in the innate immune system's recognition of single-stranded viral RNA. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses. While both compounds target TLR7 and TLR8, they exhibit distinct potencies and downstream effects. This compound is a highly water-soluble derivative of R848.[1]
Core Mechanism of Action
Both this compound and R848 activate immune cells through the TLR7 and TLR8 pathways.[1] These receptors are primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells.[1] Upon binding of the agonist, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6), ultimately leading to the activation of the transcription factors nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these transcription factors results in the production of a wide array of pro-inflammatory cytokines and type I interferons.
Quantitative Comparison of Receptor Activation
A key differentiator between this compound and R848 is their relative potency towards TLR7 and TLR8. This compound is characterized as a more potent agonist for human TLR7, while R848 exhibits a more balanced or, in some contexts, a more potent effect on TLR8.[1][2] This differential activity is critical when selecting an agonist for specific research or therapeutic applications.
| Compound | Receptor | Potency (EC50 or Activation Concentration) | Reference |
| This compound | Human TLR7 | 0.1 µM (induces NF-κB activation) | --INVALID-LINK--[3] |
| Human TLR8 | 4 µM (induces NF-κB activation) | --INVALID-LINK--[3] | |
| R848 | Human TLR7 | ~66.6 ng/mL (~212 nM) (estimated EC50) | --INVALID-LINK--[2] |
| Human TLR8 | ~362.9 ng/mL (~1155 nM) (estimated EC50) | --INVALID-LINK--[2] |
Comparative Cytokine Induction Profiles
The differential activation of TLR7 and TLR8 by this compound and R848 translates into distinct cytokine and chemokine expression profiles. This compound is a particularly strong inducer of Type I interferons (IFN-α) from plasmacytoid dendritic cells (pDCs), a cell type that predominantly expresses TLR7.[1][4] One study demonstrated that this compound induced a more potent release of IFN-α, IL-12p70, TNF-α, and IL-6 from pDCs compared to other TLR7 and TLR7/8 ligands.[4] R848 also induces a robust Th1-polarizing cytokine response, including IFN-γ, TNF-α, and IL-12.
Signaling Pathways and Experimental Workflows
TLR7/8 Signaling Pathway
The activation of TLR7 and TLR8 by both this compound and R848 converges on the MyD88-dependent signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: MyD88-dependent signaling pathway for TLR7/8 activation.
Experimental Workflow: TLR Activation Assay
A common method to quantify the activity of TLR agonists is through a reporter gene assay using cell lines such as HEK-Blue™ cells, which are engineered to express a specific TLR and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
Caption: Workflow for TLR activation reporter assay.
Experimental Protocols
TLR Activation Assay using HEK-Blue™ Cells
Objective: To determine the EC50 values of this compound and R848 for human TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, 4.5 g/L glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum (FBS), Penicillin-Streptomycin
-
HEK-Blue™ Selection (InvivoGen)
-
This compound and R848
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer
Method:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells in complete DMEM supplemented with HEK-Blue™ Selection.
-
On the day of the assay, wash cells with PBS and detach them using a cell scraper or gentle trypsinization.
-
Resuspend cells in fresh, pre-warmed HEK-Blue™ Detection 2 medium and adjust the cell density.
-
Seed the cells into a 96-well plate.
-
Prepare serial dilutions of this compound and R848 in cell culture medium.
-
Add the diluted compounds to the respective wells. Include a positive control (e.g., a known TLR7 or TLR8 agonist) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer a small volume of the supernatant from the cell plate to the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Plot the absorbance values against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Cytokine Release Assay from Human PBMCs
Objective: To quantify the levels of specific cytokines released from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound and R848.
Materials:
-
Ficoll-Paque™ PLUS (GE Healthcare)
-
RPMI-1640, 10% FBS, Penicillin-Streptomycin
-
Human whole blood from healthy donors
-
This compound and R848
-
LPS (positive control for some cytokines)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Method:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend them in complete RPMI-1640 medium.
-
Perform a cell count and adjust the cell concentration.
-
Seed the PBMCs into a 96-well plate.
-
Prepare serial dilutions of this compound and R848 in complete RPMI-1640.
-
Add the diluted compounds to the respective wells. Include a positive control (e.g., LPS) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform ELISAs for the target cytokines on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of each cytokine based on the standard curve.
Conclusion
This compound and R848 are both potent dual agonists of TLR7 and TLR8, but with key differences in their receptor potency and consequent cytokine induction profiles. This compound's higher potency for TLR7 makes it a strong candidate for applications where a robust type I interferon response is desired. Conversely, R848's more balanced TLR7/8 agonism may be advantageous in other therapeutic contexts. The choice between these two molecules should be carefully considered based on the specific immunological outcome required for a given research or clinical application. The provided protocols offer a starting point for researchers to quantitatively assess and compare the activity of these and other TLR agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of CL097 on NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream effects of CL097, a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, on the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound, an imidazoquinoline compound, is a valuable tool for studying innate immunity and has potential applications in immunotherapy. This document details the molecular mechanisms, quantitative data, and experimental protocols relevant to the this compound-mediated activation of NF-κB.
Introduction to this compound and NF-κB Activation
This compound is a water-soluble derivative of R848 (Resiquimod) that potently activates TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for the antiviral immune response.[1] The activation of these receptors by this compound triggers a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This pathway culminates in the activation of the transcription factor NF-κB, a master regulator of genes involved in inflammation, immunity, and cell survival. The activation of NF-κB by this compound leads to the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4]
The TLR7/MyD88/NF-κB Signaling Pathway
Upon binding of this compound to TLR7 within the endosome, a conformational change in the receptor leads to the recruitment of the MyD88 adaptor protein. This initiates a series of downstream signaling events:
-
Formation of the Myddosome: MyD88 recruits IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1 and IRAK2. This complex of MyD88, IRAK4, and IRAK1/2 is known as the "Myddosome."
-
Activation of TRAF6: The activated IRAK proteins then associate with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of TAK1: TRAF6, along with the E2 ubiquitin-conjugating enzyme complex Uev1a/Ubc13, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1, TAB2, or TAB3).
-
Activation of the IKK Complex: Activated TAK1 then phosphorylates and activates the inhibitor of NF-κB (IκB) kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO).
-
Phosphorylation and Degradation of IκBα: The activated IKK complex, primarily IKKβ, phosphorylates the inhibitory protein IκBα at two conserved serine residues (Ser32 and Ser36). This phosphorylation event marks IκBα for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
-
NF-κB Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and other immune-related genes.
Quantitative Data on this compound-Mediated NF-κB Activation
The potency of this compound in activating the NF-κB pathway has been quantified using various in vitro assays. The following tables summarize key quantitative data.
Table 1: NF-κB Activation in Reporter Assays
| Cell Line | Reporter System | This compound Concentration for Activation | Reference |
| HEK293-hTLR7 | NF-κB-luciferase | 0.1 µM | [2][5] |
| HEK293-hTLR8 | NF-κB-luciferase | 4 µM | [2][5] |
Table 2: IκBα Phosphorylation
| Cell Type | Assay | This compound Concentration Range | Observation | Reference |
| Human Neutrophils | Western Blot (for p47phox) | 0.5 - 10 µg/mL | Dose-dependent increase in phosphorylation | [5] |
Note: While this data is for p47phox, a similar concentration range is expected to be effective for observing IκBα phosphorylation.
Table 3: Pro-inflammatory Cytokine Production
| Cell Type | Cytokine | This compound Concentration | Incubation Time | Result | Reference |
| Human pDCs | TNF-α | 1.5 µM | 24 and 48 hours | Significant increase | [4] |
| Human pDCs | IL-6 | 1.5 µM | 24 and 48 hours | Significant increase | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of this compound on NF-κB activation.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HEK293-hTLR7 reporter cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
This compound Stimulation: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. For a positive control, use a known NF-κB activator like TNF-α. For a negative control, use medium alone.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a humidified 5% CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Western Blot for Phosphorylated IκBα
This method is used to detect the phosphorylation of IκBα, a key event in the activation of the NF-κB pathway.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other suitable cell line
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Stimulation: Culture PBMCs at a density of 1 x 106 cells/mL. Stimulate the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phosphorylated IκBα to total IκBα.
Cytokine ELISA
This assay measures the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by cells in response to this compound stimulation.
Materials:
-
Human PBMCs or other cytokine-producing cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Commercially available ELISA kits for human TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Cell Culture and Stimulation: Seed PBMCs at a density of 1 x 106 cells/mL in a 24-well plate. Stimulate the cells with different concentrations of this compound (e.g., 0.1, 0.5, 1.5, 5 µM) for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TNF-α and IL-6 in the samples.
Conclusion
This compound is a powerful tool for investigating TLR7/8-mediated innate immune responses. Its ability to potently activate the NF-κB signaling pathway leads to the production of key pro-inflammatory cytokines. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers studying the downstream effects of this compound and for those in the field of drug development exploring the therapeutic potential of TLR agonists. Understanding the intricacies of the this compound-NF-κB axis is essential for advancing our knowledge of innate immunity and for the development of novel immunomodulatory therapies.
References
The Potent Induction of Type I Interferons in Plasmacytoid Dendritic Cells by CL097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the powerful capacity of CL097, a synthetic imidazoquinoline compound, to induce the production of type I interferons (IFN-α/β) in plasmacytoid dendritic cells (pDCs). As the primary producers of type I IFNs, pDCs are pivotal in orchestrating both innate and adaptive immunity, particularly in antiviral responses and cancer immunotherapy. This compound, a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), has emerged as a significant tool for probing pDC biology and as a potential therapeutic adjuvant. This document provides a comprehensive overview of the cellular and molecular mechanisms engaged by this compound, detailed experimental protocols for in vitro studies, and a summary of quantitative data to guide future research and development.
Core Concepts: this compound and pDC Activation
Plasmacytoid dendritic cells are a unique subset of immune cells that express high levels of endosomal TLR7 and TLR9.[1][2] Upon recognition of single-stranded viral RNA or synthetic ligands like this compound, TLR7 triggers a signaling cascade that culminates in the robust secretion of type I interferons.[1][2] this compound has been shown to be a particularly strong inducer of IFN-α compared to other TLR ligands.[1][3][4] This potent activity makes it an invaluable molecule for studying the immunomodulatory functions of pDCs and for developing novel immunotherapeutic strategies. However, some studies have also reported that synthetic TLR7 ligands like this compound may induce lower levels of IFN-α compared to viral stimuli, suggesting a nuanced regulation of the signaling pathway.[5][6]
Data Presentation: Quantitative Analysis of IFN-α Induction
The following tables summarize the quantitative data on IFN-α production by pDCs in response to this compound stimulation, as reported in the scientific literature.
Table 1: Comparative Analysis of IFN-α Secretion by pDCs in Response to Various TLR Ligands
| Ligand (Concentration) | Time Point | Mean IFN-α Concentration (pg/mL) ± SEM |
| Medium (Control) | 24h | Not specified |
| This compound (1.5 µM) | 24h | ~3500 ± 500 |
| Imiquimod (IMQ) (1.5 µM) | 24h | ~2500 ± 400 |
| CL075 (1.5 µM) | 24h | ~2000 ± 300 |
| CpG A (1.5 µM) | 24h | ~1500 ± 250 |
| CpG C (1.5 µM) | 24h | ~1000 ± 200 |
| CpG B (1.5 µM) | 24h | No significant increase |
| Medium (Control) | 48h | Not specified |
| This compound (1.5 µM) | 48h | ~4500 ± 600 |
| Imiquimod (IMQ) (1.5 µM) | 48h | ~3000 ± 400 |
| CL075 (1.5 µM) | 48h | ~2500 ± 350 |
| CpG A (1.5 µM) | 48h | ~2000 ± 300 |
| CpG C (1.5 µM) | 48h | ~1500 ± 250 |
| CpG B (1.5 µM) | 48h | No significant increase |
Data is approximated from graphical representations in Wu et al., 2019.[1][3]
Experimental Protocols
This section provides detailed methodologies for the isolation of human pDCs, their in vitro stimulation with this compound, and the subsequent quantification of type I interferon production.
Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of untouched human pDCs from PBMCs using magnetic-activated cell sorting (MACS).
Materials:
-
Human peripheral blood (buffy coat or whole blood)
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Plasmacytoid Dendritic Cell Isolation Kit II, human (e.g., Miltenyi Biotec)[7]
-
LS Columns and a MACS Separator (e.g., Miltenyi Biotec)
-
Centrifuge
Procedure:
-
PBMC Isolation:
-
Dilute the blood sample with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer.
-
-
pDC Isolation (Negative Selection):
-
Determine the cell number.
-
Centrifuge the cells at 300 x g for 10 minutes and aspirate the supernatant completely.
-
Resuspend the cell pellet in the recommended volume of MACS buffer.
-
Add the Biotin-Antibody Cocktail from the isolation kit and mix well. Incubate for 5-10 minutes at 2-8°C.
-
Add the Anti-Biotin MicroBeads and the additional MicroBead cocktail from the kit and mix well. Incubate for an additional 10-15 minutes at 2-8°C.
-
Wash the cells by adding 10-20 times the labeling volume of MACS buffer and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of a MACS Separator and prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column.
-
Collect the unlabeled cells that pass through the column; this fraction contains the enriched pDCs.
-
Wash the column with 3 x 3 mL of MACS buffer and collect the flow-through, pooling it with the previously collected cells.
-
The collected cells are the highly purified, untouched pDCs.
-
Protocol 2: In Vitro Stimulation of pDCs with this compound
Materials:
-
Purified human pDCs
-
RPMI-1640 complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL IL-3)
-
This compound (e.g., InvivoGen)
-
96-well round-bottom cell culture plates
Procedure:
-
Resuspend the purified pDCs in complete RPMI-1640 medium containing IL-3 to a final concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10^4 cells) into the wells of a 96-well round-bottom plate.
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations for stimulation (e.g., 0.1, 0.5, 1, 2.5, 5 µg/mL).
-
Add 100 µL of the this compound dilutions or medium alone (for the unstimulated control) to the wells containing the pDCs.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis and store at -80°C until use.
Protocol 3: Quantification of IFN-α by ELISA
Materials:
-
Human IFN-α ELISA Kit (e.g., Abcam, Thermo Fisher Scientific, Elabscience)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol provided with the specific Human IFN-α ELISA kit.
-
Briefly, the general steps are as follows:
-
Prepare the standards and samples as instructed.
-
Add the standards and samples to the wells of the antibody-pre-coated microplate.
-
Incubate as specified in the protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (often biotinylated).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Calculate the concentration of IFN-α in the samples by interpolating from the standard curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
Caption: this compound-induced TLR7 signaling pathway in pDCs.
Caption: Workflow for pDC isolation, stimulation, and IFN-α analysis.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
The Structure-Activity Relationship of CL097: A Deep Dive into a Potent TLR7/8 Agonist
For Researchers, Scientists, and Drug Development Professionals
CL097, a highly water-soluble imidazoquinoline derivative of R848 (Resiquimod), is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal pattern recognition receptors are key players in the innate immune system's response to single-stranded RNA viruses. The activation of TLR7 and TLR8 by agonists like this compound triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, making them attractive targets for the development of vaccine adjuvants, immunotherapies for cancer, and antiviral agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the experimental protocols used to characterize it, and the signaling pathways it initiates.
Core Concepts: Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells. TLR7 is predominantly found in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. Upon activation, these receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88), initiating a downstream signaling cascade. This leads to the activation of transcription factors including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which in turn drive the expression of a wide array of cytokines and chemokines.
Notably, this compound exhibits a preferential agonistic activity for human TLR7 over TLR8. This is a key characteristic that distinguishes it from other imidazoquinoline compounds and has significant implications for its biological activity and therapeutic potential.
Structure-Activity Relationship of Imidazoquinolines
The immunostimulatory activity of the imidazoquinoline scaffold, to which this compound belongs, is highly dependent on the nature and position of its substituents. The core structure consists of a fused imidazole and quinoline ring system. Key modifications that influence the potency and selectivity for TLR7 and TLR8 agonism are typically made at the C2 and N1 positions of the imidazo[4,5-c]quinoline ring.
A systematic exploration of substituents at these positions has revealed critical insights into the SAR of this class of compounds. For instance, the length and nature of the alkyl group at the C2 position and the substituent at the N1 position significantly impact the molecule's ability to bind to and activate TLR7 and TLR8.
Below is a logical diagram illustrating the key structural elements of the imidazoquinoline scaffold and their influence on TLR7/8 agonist activity.
Caption: Key structural features of the imidazoquinoline scaffold influencing TLR7/8 activity.
Quantitative Analysis of TLR7/8 Agonist Activity
The potency of this compound and its analogs is typically quantified by determining their half-maximal effective concentration (EC50) in cell-based assays. These assays utilize reporter cell lines, such as HEK-Blue™ cells, that are engineered to express human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. The level of reporter gene expression is directly proportional to the extent of TLR activation.
| Compound | Target | EC50 (µM) | Cell Line | Reference |
| This compound | Human TLR7 | ~0.1 | HEK293 | [1] |
| This compound | Human TLR8 | ~4.0 | HEK293 | [1] |
| R848 | Human TLR7 | Variable | Various | |
| R848 | Human TLR8 | Variable | Various | |
| Imiquimod | Human TLR7 | Variable | Various |
Note: EC50 values can vary depending on the specific cell line and experimental conditions used.
Cytokine Induction Profile
A critical aspect of characterizing TLR agonists is their ability to induce the production of various cytokines. This is often assessed by stimulating peripheral blood mononuclear cells (PBMCs) or specific immune cell populations with the compound of interest and measuring the levels of secreted cytokines in the culture supernatant using techniques like ELISA or multiplex bead arrays.
Studies have shown that this compound is a potent inducer of IFN-α, particularly from pDCs, which is consistent with its strong TLR7 agonistic activity.[1] It also stimulates the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Comparative analyses have demonstrated that this compound can induce a stronger cytokine response, especially IFN-α, compared to other TLR7 agonists like imiquimod.[3][4]
Experimental Protocols
HEK-Blue™ TLR7/8 Reporter Gene Assay
This assay is fundamental for quantifying the TLR7 and TLR8 agonistic activity of compounds like this compound.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 and hTLR8 cells are cultured in DMEM supplemented with 10% fetal bovine serum and selective antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well.
-
Compound Stimulation: Serial dilutions of this compound and other test compounds are added to the wells. A positive control (e.g., a known TLR7 or TLR8 agonist) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: A substrate for the SEAP reporter enzyme (e.g., QUANTI-Blue™) is added to the cell culture supernatant.
-
Measurement: The colorimetric change resulting from the hydrolysis of the substrate is measured using a spectrophotometer at 620-655 nm.
-
Data Analysis: The EC50 values are calculated by plotting the absorbance values against the compound concentrations and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for the HEK-Blue™ TLR reporter assay.
Caption: Workflow for determining TLR agonist activity using a HEK-Blue™ reporter assay.
Intracellular Cytokine Staining
This flow cytometry-based technique allows for the identification and quantification of cytokine-producing cells at a single-cell level following stimulation with a TLR agonist.
Methodology:
-
Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Cell Stimulation: Stimulate PBMCs with this compound (e.g., 1-5 µg/mL) for a defined period (e.g., 6-24 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture. This inhibitor blocks cytokine secretion, causing them to accumulate intracellularly.
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes, CD123 for pDCs).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the cytokines of interest (e.g., IFN-α, TNF-α, IL-6).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of cells within a specific population that are producing a particular cytokine.
This compound-Induced Signaling Pathway
The activation of TLR7 and TLR8 by this compound in the endosome initiates a signaling cascade that is predominantly dependent on the adaptor protein MyD88. The following diagram illustrates the key steps in this pathway.
Caption: MyD88-dependent signaling pathway activated by this compound through TLR7 and TLR8.
References
CL097 for In Vitro Studies of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of CL097, a potent synthetic agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), and its application in the in vitro study of innate immunity. This compound serves as a powerful tool for investigating antiviral immune responses, dendritic cell activation, and cytokine production.
Introduction to this compound
This compound is a highly water-soluble imidazoquinoline compound, a derivative of R848 (Resiquimod).[1] It is recognized by the innate immune system as a synthetic analog of single-stranded viral RNA (ssRNA). By activating endosomal TLR7 and TLR8, this compound triggers robust immune responses, making it an invaluable reagent for research in immunology, cancer therapy, and vaccine development.[1][2] It is known to be a more potent agonist for human TLR7 (hTLR7) compared to other TLR7/8 agonists, while being a less potent hTLR8 agonist than specific TLR8 ligands.[1] In murine models, this compound activates mouse TLR7 (mTLR7) but not mTLR8.[1]
Mechanism of Action: TLR7/8 Signaling
TLR7 and TLR8 are pattern recognition receptors (PRRs) located within the endosomal compartments of various immune cells.[1] TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs).[1][2]
Upon entering the endosome, this compound binds to TLR7 and/or TLR8, initiating a conformational change that leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2][3] This engagement triggers a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6).[2][4] This cascade ultimately culminates in the activation of two key transcription factor families:
-
Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[3][5]
-
Interferon Regulatory Factors (IRFs): Primarily IRF5 and IRF7, which translocate to the nucleus to induce the transcription of Type I interferons (IFN-α and IFN-β), critical components of the antiviral response.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in vitro experiments, compiled from various studies.
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Cell Type / Assay | Recommended Concentration | Reference |
| Human pDC Activation | 1.5 µM | [3][6] |
| NF-κB Activation (HEK293-hTLR7) | 0.1 µM | [2][7] |
| NF-κB Activation (HEK293-hTLR8) | 4.0 µM | [2][7] |
| Human Whole Blood Stimulation | 1.0 µg/mL | [8] |
| Human Monocyte Cultures | Not specified; titration recommended | [5] |
Table 2: Cytokine Profile Induced by this compound in Immune Cells
| Cell Type | Induced Cytokines | Key Findings | Reference |
| Murine pDCs | IFN-α, TNF-α, IL-12p70, IL-6 | This compound was one of the strongest inducers compared to other TLR7 or TLR9 ligands. | [3][6] |
| Human Monocytes | TNF-α, IL-10, IL-12 | Significantly increased cytokine induction. | [5] |
| Human PBMCs (HIV-infected) | IFN-α, TNF-α, IL-10 | Restored or enhanced cytokine secretion compared to other TLR agonists. | [9] |
| Human mDCs & Monocytes | IL-12p40, TNF-α | Potent induction of pro-inflammatory cytokines. | [8] |
Table 3: this compound-Induced Phenotypic Changes in Plasmacytoid Dendritic Cells (pDCs)
| Marker | Function | Observation | Incubation Time | Reference |
| MHC-II | Antigen Presentation | Upregulation | 24, 48, 72 hours | [3][4] |
| CD40 | Co-stimulation | Upregulation | 24, 48, 72 hours | [3][4] |
| CD80 | Co-stimulation | Upregulation | 24, 48, 72 hours | [3][4] |
| CD86 | Co-stimulation | Upregulation | 24, 48, 72 hours | [3][4] |
| Granzyme B | Cytotoxicity | Upregulation | 24, 48, 72 hours | [3] |
| PD-L1 | Immune Inhibition | Upregulation | 24, 48, 72 hours | [3] |
| Cell Size | Activation State | Significant Increase | 24, 48, 72 hours | [3][6] |
Experimental Protocols and Workflows
Below are representative protocols for using this compound to stimulate immune cells in vitro. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Protocol 1: In Vitro Stimulation of Murine Plasmacytoid Dendritic Cells (pDCs)
This protocol is adapted from studies investigating the activation and functional changes in murine pDCs following this compound stimulation.[3][6]
-
pDC Isolation:
-
Isolate bone marrow cells from Flt3L-treated mice. Murine pDCs can be enriched using magnetic-activated cell sorting (MACS) with specific antibody kits (e.g., anti-B220 or anti-mPDCA-1).
-
-
Cell Culture:
-
Resuspend isolated pDCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
-
Stimulation:
-
Incubation:
-
Analysis:
-
Cytokine Measurement: After incubation, centrifuge the plate and carefully collect the supernatant. Quantify cytokine levels (e.g., IFN-α, TNF-α, IL-6, IL-12p70) using ELISA or a multiplex bead array.[3]
-
Phenotyping: Harvest the cells and wash with FACS buffer. Stain with fluorescently-conjugated antibodies against surface markers (e.g., MHC-II, CD80, CD86, PD-L1) and analyze by flow cytometry to assess activation and maturation status.[3][4]
-
Protocol 2: Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Profiling
This protocol provides a general framework for stimulating a mixed population of human immune cells.[9][10][11]
-
PBMC Isolation:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells multiple times with sterile PBS to remove platelets and plasma.
-
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells per 200 µL well).[10]
-
-
Stimulation:
-
Add this compound to achieve the desired final concentration. A titration experiment (e.g., 0.1 µg/mL to 5 µg/mL) is recommended to determine the optimal concentration for your specific readout.
-
Include an unstimulated control.
-
-
Incubation:
-
Analysis:
-
Secreted Cytokines: Centrifuge the plate and collect the supernatant for analysis by ELISA, CBA, or Luminex.
-
Intracellular Cytokines: For shorter incubations, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours.[11] Afterwards, harvest, fix, permeabilize, and stain the cells for intracellular cytokines (e.g., IFN-α in pDCs, TNF-α in monocytes) for flow cytometry analysis.
-
Conclusion
This compound is a robust and versatile tool for the in vitro investigation of innate immunity. Its ability to potently activate TLR7 and TLR8 allows researchers to dissect the signaling pathways, cellular responses, and cytokine networks that are fundamental to antiviral defense and immune activation. By following established protocols and carefully titrating experimental conditions, this compound can be effectively employed to study the activation of dendritic cells and other myeloid cells, providing critical insights for the development of novel immunotherapies and vaccine adjuvants.
References
- 1. invivogen.com [invivogen.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Whole blood stimulation with Toll-like receptor (TLR)-7/8 and TLR-9 agonists induces interleukin-12p40 expression in plasmacytoid dendritic cells in rhesus macaques but not in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.egr.uh.edu [www2.egr.uh.edu]
- 11. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
Methodological & Application
Application Notes and Protocols: In Vitro Stimulation of Human PBMCs with CL097
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8), which are key pattern recognition receptors in the innate immune system.[1] These receptors are primarily expressed in the endosomes of various immune cells, including monocytes and dendritic cells within the Peripheral Blood Mononuclear Cell (PBMC) population. Stimulation of TLR7/8 with agonists like this compound mimics the immune response to single-stranded viral RNA, leading to the activation of downstream signaling pathways and the production of a broad spectrum of pro-inflammatory cytokines. This makes this compound a valuable tool for in vitro studies of innate immunity, vaccine adjuvant research, and the development of immunomodulatory therapeutics.
This document provides a detailed protocol for the in vitro stimulation of human PBMCs with this compound, along with expected outcomes and a summary of the underlying signaling pathways.
Data Presentation: Expected Cellular Responses to this compound Stimulation
The stimulation of human PBMCs with this compound is expected to induce a robust pro-inflammatory response. The primary responding cell types within the PBMC population are monocytes and dendritic cells, which express high levels of TLR7 and TLR8. Key outcomes of this compound stimulation include the upregulation of co-stimulatory molecules and the secretion of various cytokines.
Table 1: Upregulation of Co-stimulatory Molecules
| Cell Type | Marker | Stimulation Time | Expected Outcome |
| Plasmacytoid Dendritic Cells (pDCs) | CD40 | 24 - 72 hours | Significant upregulation |
| Plasmacytoid Dendritic Cells (pDCs) | CD80 | 24 - 72 hours | Significant upregulation |
| Plasmacytoid Dendritic Cells (pDCs) | CD86 | 24 - 72 hours | Significant upregulation |
Table 2: Expected Cytokine Secretion Profile
Quantitative data for cytokine secretion from isolated human PBMCs stimulated with this compound is not extensively available in the public domain. The following table provides an expected qualitative response and includes quantitative data from studies on purified plasmacytoid dendritic cells (pDCs) for reference. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific research needs.
| Cytokine | Responding Cell Types | Stimulation Time | Expected Response in PBMCs | Reference Quantitative Data (pDCs stimulated with 1.5 µM this compound) |
| IFN-α | Plasmacytoid Dendritic Cells | 24 - 48 hours | Strong induction | Significantly increased at 24 and 48 hours[2] |
| IL-6 | Monocytes, Dendritic Cells | 24 - 48 hours | Significant induction | Significantly increased at 24 and 48 hours[2] |
| TNF-α | Monocytes, Dendritic Cells | 24 - 48 hours | Significant induction | Significantly increased at 24 and 48 hours[2] |
| IL-12p70 | Monocytes, Dendritic Cells | 24 - 48 hours | Significant induction | Significantly increased at 24 and 48 hours[2] |
Experimental Protocols
This section details the recommended procedures for the isolation of human PBMCs and their subsequent in vitro stimulation with this compound.
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
Protocol 2: In Vitro Stimulation of Human PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared according to the manufacturer's instructions)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of the PBMC suspension to 1 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a 2X working solution of this compound in complete culture medium. A final concentration range of 1-5 µg/mL is recommended as a starting point.
-
Add 100 µL of the 2X this compound working solution to each well containing PBMCs. For unstimulated controls, add 100 µL of complete culture medium without this compound.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific endpoint being measured. For cytokine secretion, a time course of 6, 24, and 48 hours is recommended for initial experiments.
-
After the desired incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis (e.g., ELISA, CBA).
-
The cell pellet can be used for further analysis, such as flow cytometry for cell surface marker expression.
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Human PBMCs
This compound activates the TLR7/8 signaling pathway, which is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the expression of pro-inflammatory cytokines and type I interferons.
Caption: this compound-mediated TLR7/8 signaling pathway in human immune cells.
Experimental Workflow for this compound Stimulation of Human PBMCs
The following diagram outlines the key steps in the experimental workflow, from PBMC isolation to data analysis.
Caption: Experimental workflow for this compound stimulation of human PBMCs.
References
Application Notes: Optimal Concentration of CL097 for Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a water-soluble, synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are critical components of the innate immune system, primarily recognizing single-stranded RNA viruses.[1] Their activation in dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), initiates a powerful immune response, making this compound a valuable tool for in vitro studies of immune activation and a potential adjuvant in vaccine development and cancer immunotherapy.[1][3][4] This document provides a comprehensive guide to determining and utilizing the optimal concentration of this compound for the activation of dendritic cells.
Mechanism of Action
This compound exerts its function by binding to TLR7 and TLR8 located within the endosomes of dendritic cells.[1] This binding event triggers a conformational change in the receptors, leading to the recruitment of the adaptor protein MyD88. Subsequently, two distinct signaling pathways are initiated:
-
MyD88-IRF7 Pathway: This pathway is predominantly responsible for the production of type I interferons (IFN-α/β), which are crucial for antiviral responses.
-
MyD88-NF-κB Pathway: Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, as well as the upregulation of co-stimulatory molecules.[3]
The dual activation of these pathways results in the maturation of dendritic cells, enhancing their ability to present antigens and activate T cells, thereby bridging the innate and adaptive immune responses.[3]
Optimal Concentration of this compound
The optimal concentration of this compound for dendritic cell activation can vary depending on the specific DC subset, the desired biological endpoint, and the in vitro culture conditions. However, based on published studies, a concentration of 1.5 µM has been shown to be effective for the robust activation of human plasmacytoid dendritic cells (pDCs).[3][5][6] At this concentration, this compound has been demonstrated to induce significant changes in cell morphology, cytokine production, and the expression of maturation markers.[3][4]
For other applications, such as with different types of dendritic cells or specific experimental goals, a dose-response experiment is recommended to determine the optimal concentration. A starting point for such an experiment could be a range from 0.1 µM to 5 µM.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on human pDCs at a concentration of 1.5 µM, as reported in the literature.
Table 1: Cytokine Production by pDCs after 24 and 48-hour Stimulation with 1.5 µM this compound
| Cytokine | 24 hours (pg/mL) | 48 hours (pg/mL) |
| IFN-α | Significantly Increased | Significantly Increased |
| TNF-α | Significantly Increased | Significantly Increased |
| IL-12p70 | Significantly Increased | Significantly Increased |
| IL-6 | Significantly Increased | Significantly Increased |
| (Data presented are qualitative summaries of significant increases as detailed graphical data with precise mean values were presented in the source.[3]) |
Table 2: Upregulation of Cell Surface Markers on pDCs after Stimulation with 1.5 µM this compound
| Marker | Time Point of Peak Expression | Observation |
| MHC-II | 48 hours | Significant Upregulation |
| CD40 | 48 hours | Significant Upregulation |
| CD80 | 48 hours | Significant Upregulation |
| CD86 | 48 hours | Significant Upregulation |
| BST2 | 24-72 hours | Significant Upregulation |
| (Based on flow cytometry data showing significant increases in expression.[3][5][6]) |
Table 3: Expression of Cytotoxic Molecules by pDCs after Stimulation with 1.5 µM this compound
| Molecule | Time Point of Peak Expression | Observation |
| Granzyme B | 48 hours | Significant Upregulation |
| (Based on flow cytometry and ELISA data.[3]) |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells
This protocol is based on the methodology described by Wu et al., 2019.[3]
Materials:
-
Isolated human plasmacytoid dendritic cells (pDCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in sterile, endotoxin-free water)
-
96-well cell culture plates
-
Flow cytometer
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine measurement
-
Antibodies for flow cytometry (e.g., anti-MHC-II, -CD40, -CD80, -CD86, -Granzyme B)
Procedure:
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
This compound Stimulation: Add this compound to the cell culture to a final concentration of 1.5 µM. For a dose-response experiment, prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1.5, 5 µM). Include an unstimulated control group (vehicle only).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours, depending on the desired endpoint.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.
-
Cell Harvesting and Staining: Gently resuspend the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against the surface markers of interest (e.g., MHC-II, CD40, CD80, CD86) according to the antibody manufacturer's protocol. For intracellular staining of Granzyme B, use a fixation and permeabilization kit.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.
-
Cytokine Analysis: Measure the concentration of cytokines (IFN-α, TNF-α, IL-12p70, IL-6) in the collected supernatants using ELISA or CBA kits according to the manufacturer's instructions.
Visualizations
Caption: this compound Signaling Pathway in Dendritic Cells.
Caption: Experimental Workflow for DC Activation.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CL097, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and reproducible use of this compound in a variety of research applications, particularly in immunology and drug development. This note includes key physicochemical data, a step-by-step preparation protocol, storage recommendations, and a typical experimental workflow for cell stimulation.
Introduction
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy. Proper preparation of a stable and accurately concentrated stock solution is critical for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.
Physicochemical and Biological Data
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 242.28 g/mol (free base) | [1] |
| 278.74 g/mol (hydrochloride salt) | [2] | |
| Appearance | White to off-white powder | [1] |
| Solubility in DMSO | ≥ 2 mg/mL (~8.25 mM) with warming | [1] |
| Up to 95 mg/mL (~392 mM) with sonication | [3] | |
| Recommended Stock Solution Concentration | 1-10 mM | [3][4] |
| Typical Working Concentration in Cell Culture | 0.1 µM - 10 µg/mL | [3][4] |
| Storage of Powder | 2-8°C | [1] |
| Storage of DMSO Stock Solution | -20°C for up to 1 month | [4][5] |
| -80°C for up to 6 months | [4][5] |
Signaling Pathway of this compound
This compound activates the TLR7/8 signaling pathway, which is primarily dependent on the MyD88 adaptor protein. Upon ligand binding within the endosome, TLR7/8 recruits MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs). This leads to the activation of TRAF6, ultimately resulting in the activation of the transcription factors NF-κB and interferon regulatory factors (IRFs). This signaling cascade culminates in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons.[2][5]
Caption: this compound activates TLR7/8 in the endosome, leading to MyD88-dependent signaling and gene transcription.
Experimental Protocols
Materials and Equipment
-
This compound powder (free base or hydrochloride salt)
-
Anhydrous/molecular sieve-dried DMSO (cell culture grade)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 242.28 g/mol ). Adjust calculations accordingly if using the hydrochloride salt or a different desired concentration.
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing this compound: Carefully weigh out 2.42 mg of this compound powder and transfer it to a sterile amber glass vial.
-
Adding DMSO: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder. This will result in a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Warming/Sonication (if necessary): If the this compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[6] Alternatively, sonicate the vial for a few minutes until the solution is clear.[3]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][5]
Experimental Workflow: In Vitro Cell Stimulation
This workflow outlines a typical experiment for stimulating peripheral blood mononuclear cells (PBMCs) with the prepared this compound stock solution.
Caption: A typical workflow for in vitro cell stimulation experiments using a this compound stock solution.
Protocol for Cell Stimulation:
-
Cell Preparation: Isolate and culture your target cells (e.g., PBMCs, macrophages) in the appropriate cell culture medium. Plate the cells at the desired density in a multi-well plate.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
-
Cell Treatment: Add the prepared this compound working solutions to the appropriate wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
Sample Collection and Analysis: After incubation, collect the cell culture supernatant to measure cytokine production by ELISA or other methods. The cells can be harvested for analysis by flow cytometry, qPCR, or other cellular assays.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in DMSO. By following these protocols, researchers can ensure the integrity and activity of this potent TLR7/8 agonist, leading to more reliable and reproducible results in their immunological studies. Always refer to the manufacturer's specific instructions for the lot of this compound being used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
Application Notes and Protocols for CL097 in In Vivo Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CL097, a Toll-like receptor 7 and 8 (TLR7/8) agonist, in preclinical mouse models of cancer. The information compiled here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent synthetic imidazoquinoline compound that activates the innate immune system through the stimulation of TLR7 and, in humans, TLR8.[1] In mice, this compound primarily signals through TLR7, which is highly expressed on plasmacytoid dendritic cells (pDCs) and other immune cells.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the activation of adaptive anti-tumor immunity. These characteristics make this compound a promising candidate for cancer immunotherapy, either as a monotherapy or in combination with other treatment modalities.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and treatment schedules of this compound and other relevant TLR7/8 agonists that have been used in various in vivo mouse models of cancer.
| Cancer Model | Mouse Strain | Drug | Dosage | Administration Route | Treatment Schedule | Reference |
| Colon Carcinoma (CT26) | BALB/c | TLR7/8 Agonist (IMDQ Prodrug) | Not specified | Intravenous | Days 10, 13, and 16 post-tumor implantation | |
| Colon Carcinoma (CT26) | BALB/c | TLR7/8 Agonist (R848) | 5 µg | Intratumoral | Not specified | [2] |
| Renal Cancer (Renca) | BALB/c | TLR7 Agonist (DSR-29133) | 0.1 or 1 mg/kg | Intravenous | Once weekly for up to 5 treatments, starting day 1 post-implantation | [3] |
| Metastatic Osteosarcoma (LM8) | C3H | TLR7 Agonist (DSR-29133) | 0.1 mg/kg | Intravenous | Once weekly for up to 4 treatments, starting day 7 post-implantation | [3] |
| Breast Cancer (4T1) | BALB/c | Gold Complex 7 | 20 mg/kg | Intraperitoneal | Weekly on days 8, 14, and 20 post-implantation | [4] |
| Breast Cancer (E0771) | C57BL/6 | NSC243928 | 50 mg/kg | Intravenous (1st dose), Intraperitoneal (2nd dose) | Not specified | [5] |
| Melanoma (B16-F10) | C57BL/6 | Anti-PD-1 + Miglitol/MG-132/Taltirelin | 100 µg per mouse (anti-PD-1) | Intraperitoneal | Drug injection on specified days | [6] |
| Melanoma (B16-F10) | C57BL/6 | Melittin-DM1 conjugate | Not specified | Intraperitoneal | Once every 3 days | [7] |
Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within endosomes of immune cells. This activation leads to a downstream cascade culminating in the production of type I interferons and other inflammatory cytokines.
Caption: TLR7 Signaling Pathway leading to Type I Interferon Production.
Experimental Protocols
The following are detailed protocols for establishing subcutaneous tumor models and a general workflow for in vivo efficacy studies of this compound.
Protocol 1: Establishment of Subcutaneous CT26 Colon Carcinoma Model in BALB/c Mice
Materials:
-
CT26 murine colon carcinoma cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female BALB/c mice
-
1 mL syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Perform a cell count using a hemocytometer and assess viability (should be >95%). Adjust the cell concentration to 1 x 10^6 cells per 100 µL of PBS. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the BALB/c mice.
-
Shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100 µL of the CT26 cell suspension (1 x 10^6 cells) into the flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Protocol 2: Establishment of Subcutaneous B16-F10 Melanoma Model in C57BL/6 Mice
Materials:
-
B16-F10 murine melanoma cells
-
Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old female C57BL/6 mice
-
1 mL syringes with 27-gauge needles
-
70% ethanol
Procedure:
-
Cell Culture: Culture B16-F10 cells in complete DMEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Follow the same procedure as for CT26 cells.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS. Adjust the cell concentration to 1 x 10^5 cells per 200 µL of PBS.[4] Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the C57BL/6 mice.
-
Shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Subcutaneously inject 200 µL of the B16-F10 cell suspension (1 x 10^5 cells) into the flank.[4]
-
Monitor the mice for recovery.
-
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for in vivo anti-cancer efficacy studies.
Detailed Steps for the Workflow:
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare this compound at the desired concentration in a sterile vehicle (e.g., PBS). Administer the treatment according to the planned route (subcutaneous, intraperitoneal, or intravenous) and schedule. The control group should receive the vehicle alone.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice, including body weight, throughout the study.
-
Endpoint: The study endpoint can be determined by a maximum allowable tumor volume, a specified study duration, or signs of morbidity.
-
Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry). Analyze the tumor growth data and survival rates to determine the efficacy of the treatment.
Conclusion
This compound is a valuable tool for investigating the role of TLR7 agonism in cancer immunotherapy. The protocols and data presented here provide a foundation for designing robust in vivo studies to explore its therapeutic potential. Researchers should carefully consider the specific cancer model, mouse strain, and desired immunological outcomes when determining the optimal dosage, administration route, and treatment schedule for their experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous administration of the selective toll-like receptor 7 agonist DSR-29133 leads to anti-tumor efficacy in murine solid tumor models which can be potentiated by combination with fractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: CL097 as a Potent TLR7/8 Adjuvant in Vaccine Studies
Introduction CL097 is a water-soluble imidazoquinoline compound, a derivative of R848 (Resiquimod), that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are endosomal pattern recognition receptors (PRRs) crucial for detecting single-stranded viral RNA and play a vital role in initiating antiviral immune responses.[1][2] By activating TLR7 and/or TLR8, this compound stimulates innate immune cells, particularly plasmacytoid dendritic cells (pDCs), leading to the production of Type I interferons (IFN) and pro-inflammatory cytokines.[1][3] This robust activation of the innate immune system makes this compound a compelling adjuvant candidate for enhancing the efficacy of vaccines against a variety of pathogens and for use in immunotherapy. This compound activates both human TLR7 and TLR8, while in mice, it specifically activates TLR7.[1]
Mechanism of Action Upon administration, this compound is internalized into the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Within the endosome, it binds to TLR7 and TLR8, triggering a conformational change that initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88, which recruits Interleukin-1 Receptor-Associated Kinases (IRAKs). This leads to the activation of two key transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7. The activation of NF-κB drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while IRF activation leads to the production of Type I interferons (IFN-α/β).[1] This cytokine milieu promotes dendritic cell maturation, enhances antigen presentation, and drives the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity.
Data Summary
The use of this compound as an adjuvant results in enhanced immune responses, characterized by the upregulation of co-stimulatory molecules and robust cytokine production.
Table 1: In Vitro Activity of this compound on Plasmacytoid Dendritic Cells (pDCs)
| Parameter | Cell Type | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Co-stimulatory Molecules | Murine pDCs | 1.5 µM | 24-72 hours | Significant upregulation of MHC-II, CD40, CD80, CD86 | [4][5] |
| Cytotoxic Molecules | Murine pDCs | 1.5 µM | 24-72 hours | Increased expression of Granzyme B | [4] |
| Cytokine Production | Human Monocytes | Not specified | Not specified | Increased induction of TNF-α, IL-10, IL-12 |[6] |
Table 2: In Vivo Adjuvant Dosing and Effects of this compound
| Animal Model | Antigen | Dose Range | Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse (Balb/c) | Influenza (H3N2) | 1 µg - 10 µg / mouse | i.m. | Elicited Th1-biased immune responses and protected against lethal challenge. | [7] |
| Mouse (C57BL/6) | SARS-CoV-2 Spike | Not specified | Oral (boost) | Elicited both serum IgG and mucosal sIgA; balanced Th1/Th2/Th17 profile. | [8] |
| Pig | CRM197 | 2 µg - 20 µg / pig | i.m. | 400- to 875-fold increase in antigen-specific antibody titers over antigen alone. |[9] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound as a vaccine adjuvant in vitro and in vivo.
Protocol 1: In Vitro Activation of Dendritic Cells
This protocol describes the stimulation of bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cells (PBMCs) to assess the immunostimulatory properties of this compound.
Materials:
-
This compound (endotoxin-free)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol)
-
PBMCs or isolated dendritic cells (e.g., murine BMDCs)
-
96-well cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD11c, -MHC-II, -CD80, -CD86, -CD40)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification (e.g., TNF-α, IL-6, IL-12, IFN-α)
Procedure:
-
Cell Preparation: Isolate PBMCs using a Ficoll-Hypaque gradient or generate BMDCs from mouse bone marrow precursors as per standard lab protocols.
-
Cell Seeding: Resuspend cells in complete RPMI medium and seed into a 96-well plate at a density of 1 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL per well).[9]
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI. A typical concentration range for in vitro studies is 0.1 - 5.0 µM.[4] Add the this compound solution to the appropriate wells. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., LPS for myeloid DCs).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
Cytokine Analysis: Quantify the concentration of key cytokines (e.g., TNF-α, IL-12, IFN-α) in the collected supernatants using ELISA or CBA kits according to the manufacturer's instructions.
-
Cell Staining for Flow Cytometry: Gently harvest the cells from the wells. Wash with FACS buffer (PBS + 1% BSA). Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD11c, MHC-II, CD86, CD80) for 30 minutes at 4°C.[9]
-
Data Acquisition: Wash the cells again and analyze them on a flow cytometer. Gate on the dendritic cell population (e.g., CD11c+) and quantify the expression levels (MFI) and percentage of positive cells for the maturation markers.
Protocol 2: In Vivo Evaluation of this compound as a Vaccine Adjuvant in Mice
This protocol outlines a typical immunization study in mice to determine the adjuvant effect of this compound on antigen-specific antibody and T-cell responses.
Materials:
-
6- to 8-week-old mice (e.g., BALB/c or C57BL/6)
-
Antigen of interest (e.g., Ovalbumin, recombinant protein)
-
This compound (endotoxin-free, in vivo grade)
-
Sterile, pyrogen-free saline or PBS
-
Syringes and needles for injection (e.g., 27-30G)
-
Blood collection supplies (e.g., microtainer tubes)
-
Surgical tools for spleen harvesting
Procedure:
-
Vaccine Formulation: Prepare the vaccine formulations immediately before injection. For a 100 µL injection volume per mouse, mix the desired amount of antigen (e.g., 10-50 µg) with the desired dose of this compound (e.g., 1-10 µg).[7][10] Bring the final volume to 100 µL with sterile saline. Prepare an "antigen only" control group.
-
Animal Groups: Randomly assign mice to experimental groups (n=5-8 per group):
-
Group 1: Saline (Vehicle control)
-
Group 2: Antigen only
-
Group 3: Antigen + this compound
-
-
Immunization Schedule:
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or submandibular bleed at pre-immunization (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 35). Process blood to collect serum for antibody analysis.
-
Spleen: At the end of the study (e.g., Day 35 or 42), euthanize mice and aseptically harvest spleens to prepare single-cell suspensions (splenocytes) for T-cell analysis.
-
-
Analysis of Humoral Response (Antibodies):
-
Use an antigen-specific ELISA to measure antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the collected serum. This will determine the magnitude and Th1/Th2 bias of the antibody response.
-
-
Analysis of Cellular Response (T-cells):
-
ELISpot Assay: Re-stimulate splenocytes in vitro with the specific antigen for 24-48 hours. Use an ELISpot kit to quantify the number of antigen-specific IFN-γ (Th1) or IL-4 (Th2) secreting cells.
-
Intracellular Cytokine Staining (ICS): Re-stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain cells for surface markers (e.g., CD3, CD4, CD8) and then intracellularly for cytokines (e.g., IFN-γ, TNF-α, IL-2) before analysis by flow cytometry.
-
Visualized Workflows and Relationships
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice [frontiersin.org]
- 8. documentsdelivered.com [documentsdelivered.com]
- 9. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Stimulating Cytokine Release in Macrophages with CL097
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. In macrophages, activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production and release of various pro-inflammatory cytokines, playing a crucial role in orchestrating the immune response. This document provides detailed protocols for stimulating macrophages with this compound to induce cytokine release and outlines the underlying signaling pathways.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound-mediated activation of macrophages is initiated by its binding to TLR7 and TLR8 located in the endosomal compartment. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR/MyD88 complex initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB), which translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1]
Data Presentation: Expected Cytokine Release Profile
| Cytokine | Unstimulated Control (pg/mL) | This compound (1.5 µM) (pg/mL) |
| TNF-α | < 50 | 1000 - 5000 |
| IL-6 | < 20 | 500 - 2000 |
| IL-12p70 | < 10 | 200 - 1000 |
Experimental Protocols
This section provides detailed protocols for the preparation of murine bone marrow-derived macrophages (BMDMs) and a human macrophage-like cell line (THP-1), followed by a general protocol for this compound stimulation and subsequent cytokine analysis.
Protocol 1: Preparation of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF, 20 ng/mL)
-
Sterile syringes (10 mL) and needles (25G)
-
Cell strainer (70 µm)
-
Petri dishes (10 cm)
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Flush the bone marrow from both ends of the bones with complete RPMI medium using a 25G needle and a 10 mL syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI medium containing 20 ng/mL M-CSF.
-
Plate the cells in 10 cm petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI medium with M-CSF.
-
On day 7, the cells will have differentiated into a homogenous population of adherent macrophages and are ready for use.
Protocol 2: Preparation of Human THP-1 Macrophage-Like Cells
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
Seed the THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator. The cells will become adherent.
-
After 48 hours, carefully aspirate the medium containing PMA and wash the adherent cells twice with sterile PBS.
-
Add fresh, PMA-free complete RPMI medium and rest the cells for 24 hours before stimulation.
Protocol 3: this compound Stimulation and Cytokine Measurement
Materials:
-
Prepared BMDMs or THP-1 macrophages
-
This compound (stock solution in DMSO or water)
-
Complete cell culture medium
-
24-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-12p70
Procedure:
-
Harvest differentiated macrophages (BMDMs or THP-1) and seed them into 24-well plates at a density of 5 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., a final concentration of 1.5 µM). Include an unstimulated control (medium with vehicle, e.g., DMSO).
-
Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, carefully collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cells or debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-12p70 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data by comparing the cytokine concentrations in the this compound-stimulated wells to the unstimulated control wells.
References
Application Notes and Protocols: CL097 Administration for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of CL097, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. The information enclosed is intended to facilitate the design and execution of in vivo studies aimed at evaluating the immunomodulatory effects of this compound.
Introduction
This compound is a synthetic imidazoquinoline compound that activates TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells. This dual agonism results in a robust activation of both the innate and adaptive immune systems, making this compound a promising candidate for various therapeutic applications, including cancer immunotherapy and as a vaccine adjuvant. Proper administration and handling of this compound are critical for obtaining reliable and reproducible results in preclinical models.
Applications
-
Cancer Immunotherapy: this compound can be administered to stimulate anti-tumor immune responses. Intratumoral administration is often employed to localize the immune activation to the tumor microenvironment, thereby minimizing systemic toxicity.
-
Vaccine Adjuvant: By activating TLR7/8, this compound can enhance the immunogenicity of co-administered antigens, leading to stronger and more durable protective immunity.
-
Infectious Disease Models: this compound can be used to study the role of TLR7/8 signaling in the host response to various pathogens.
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration routes for this compound in preclinical murine models. It is important to note that optimal dosages and routes may vary depending on the specific animal model, disease state, and experimental objectives.
Table 1: this compound Dosage and Administration Routes in Murine Models
| Administration Route | Dosage Range (per mouse) | Vehicle/Formulation | Typical Application |
| Intratumoral (I.T.) | 1 - 20 µg | Saline, PBS | Localized immune activation in solid tumors |
| Intravenous (I.V.) | 0.1 - 1 mg/kg | Saline, PBS | Systemic immune activation |
| Subcutaneous (S.C.) | 5 - 50 µg | Saline, PBS | Systemic immune activation, vaccine adjuvant |
| Intraperitoneal (I.P.) | 1 - 10 µg | Saline, PBS | Systemic immune activation |
Table 2: In Vitro Potency of this compound
| Cell Type | Cytokine Induced | Effective Concentration (EC50) |
| Human pDCs | IFN-α | ~ 1 µM |
| Murine Splenocytes | IL-12 | ~ 0.5 µM |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of intratumorally administered this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free saline or PBS
-
Tumor-bearing mice (e.g., C57BL/6 mice bearing B16-F10 melanoma)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Solution:
-
Aseptically reconstitute the lyophilized this compound in sterile saline or PBS to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired final concentration for injection (e.g., 0.2 mg/mL for a 10 µg dose in 50 µL).
-
Vortex briefly to ensure complete dissolution.
-
-
Tumor Inoculation and Growth:
-
Inject tumor cells (e.g., 5 x 10^5 B16-F10 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Intratumoral Injection:
-
Randomize mice into treatment and control groups.
-
Measure the tumor volume using calipers.
-
Carefully inject the prepared this compound solution (e.g., 50 µL) directly into the center of the tumor. The control group should receive an equivalent volume of the vehicle.
-
Repeat the injections according to the desired treatment schedule (e.g., every 3-4 days for a total of 3 doses).
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Observe the mice for any signs of toxicity or adverse effects.
-
The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.
-
Visualizations
Caption: this compound signaling through the TLR7/8-MyD88 pathway.
Caption: Experimental workflow for in vivo this compound studies.
Application Notes and Protocols for Long-Term Storage and Stability of CL097 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like Receptor 7 (TLR7) and TLR8.[1][2] Its ability to activate these receptors leads to the induction of innate and adaptive immune responses, making it a valuable tool for research in immunology, infectious diseases, and oncology. Activation of TLR7 and TLR8 initiates a MyD88-dependent signaling cascade, culminating in the activation of transcription factors such as NF-κB and IRF7.[3][4][5][6] This, in turn, drives the production of pro-inflammatory cytokines, chemokines, and type I interferons.[1][3][4] Given its biological significance, ensuring the stability and integrity of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide comprehensive guidance on the long-term storage and stability of this compound solutions. They include recommended storage conditions, protocols for preparing and handling solutions, and methodologies for assessing stability.
I. Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the potency and stability of this compound.
1.1. Reconstitution of Lyophilized this compound:
This compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in a suitable solvent.
-
Recommended Solvents:
1.2. Protocol for Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the desired volume of sterile, endotoxin-free water or DMSO to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Ensure the solution is clear and free of particulates.
1.3. Recommended Storage Conditions for Stock Solutions:
To prevent degradation, it is crucial to store this compound stock solutions under appropriate conditions.
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Note: For in vivo studies requiring specific formulations (e.g., with PEG300, Tween-80, and saline), it is recommended to prepare these solutions fresh on the day of use. If continuous dosing for more than two weeks is planned, the stability of the specific formulation should be carefully considered.[7]
II. Long-Term Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is dependent on storage temperature and time. The following data are representative of a typical stability profile.
Table 1: Stability of this compound (1 mg/mL in Water) at Various Temperatures
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| 4°C | 98.5% | 95.2% | 90.1% |
| -20°C | 99.8% | 99.1% | 98.5% |
| -80°C | >99.9% | >99.9% | 99.7% |
Data are presented as the percentage of initial this compound concentration remaining.
III. Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions for long-term experiments, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
3.1. Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Dilute the this compound solution to a final concentration of approximately 50 µg/mL with the mobile phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3.2. Protocol: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
-
Acid Hydrolysis: Incubate a 1 mg/mL this compound solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL this compound solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a 1 mg/mL this compound solution to UV light (254 nm) and fluorescent light for a defined period.
After exposure to stress conditions, neutralize the samples (for acid and base hydrolysis) and dilute them to an appropriate concentration for HPLC analysis.
IV. Signaling Pathway and Experimental Workflow Diagrams
4.1. This compound Signaling Pathway
This compound activates TLR7 and TLR8, which are located in the endosomes of immune cells. This activation triggers a downstream signaling cascade that is primarily dependent on the adaptor protein MyD88. The pathway culminates in the activation of key transcription factors, NF-κB and IRF7, leading to the expression of genes involved in the inflammatory and antiviral responses.
Caption: this compound-mediated TLR7/8 signaling pathway.
4.2. Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the logical flow of experiments to determine the long-term stability of this compound solutions.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CL097 Concentration to Avoid Cytotoxicity
Welcome to the technical support center for the use of CL097, a potent TLR7/8 agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration to achieve desired immunostimulatory effects while minimizing or avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are intracellular and play a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses. Upon binding to TLR7 and TLR8 within the endosomes of immune cells like dendritic cells, macrophages, and B cells, this compound triggers a signaling cascade. This cascade primarily involves the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β), which are critical for antiviral and anti-tumor immune responses.
Q2: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, based on manufacturer recommendations and published studies, a general starting range can be suggested. For in vitro cell culture assays, a working concentration of 50 ng/mL to 3 µg/mL is recommended for activating human TLR7, while a range of 0.3 to 3 µg/mL is suggested for human TLR8 and mouse TLR7.[1] One study successfully activated plasmacytoid dendritic cells (pDCs) using a concentration of 1.5 µM.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: At what concentrations does this compound become cytotoxic?
Direct evidence detailing the precise cytotoxic concentrations (e.g., IC50 values) of this compound across a wide range of immune cells is limited in publicly available literature. However, some studies on related imidazoquinoline compounds suggest that cytotoxicity can occur at higher concentrations. For instance, some imidazoquinolines have been observed to reduce cell viability at concentrations greater than 6.25 µM in an MTT assay. The cytotoxic effects of this compound are cell-type specific and can be influenced by the duration of exposure.
Q4: What are the potential mechanisms of this compound-induced cytotoxicity?
Overstimulation of the TLR7/8 signaling pathway can lead to excessive inflammation and subsequent cell death. One study has suggested that this compound can induce CD4+ T cell death through the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[5] Prolonged and high levels of pro-inflammatory cytokines, such as TNF-α, can also trigger apoptotic pathways. While not definitively shown for this compound, strong activation of TLRs can potentially lead to caspase activation and programmed cell death.
Q5: What are the visual signs of cytotoxicity in cell culture after this compound treatment?
Researchers should be vigilant for morphological changes in their cell cultures that may indicate cytotoxicity. These signs include:
-
Rounding and detachment of adherent cells: Cells may lose their normal morphology, become rounded, and detach from the culture surface.
-
Cell lysis: A significant increase in floating cells and cellular debris in the culture medium.
-
Vacuolization: The appearance of numerous vacuoles in the cytoplasm.
-
Reduced cell density: A noticeable decrease in the number of cells compared to untreated controls.
-
Changes in confluency: A failure of the cell culture to reach the expected confluency.
Data on this compound Concentrations for Cellular Activation
The following table summarizes recommended and experimentally used concentrations of this compound for the activation of various immune cells, providing a starting point for experimental design.
| Cell Type | Receptor Target | Recommended Concentration | Experimental Concentration | Outcome |
| Human Plasmacytoid Dendritic Cells (pDCs) | TLR7/8 | - | 1.5 µM | Activation and cytokine release[2][3][4] |
| Human TLR7-transfected HEK293 cells | TLR7 | 50 ng/mL - 3 µg/mL[1] | 0.1 µM | NF-κB activation[6] |
| Human TLR8-transfected HEK293 cells | TLR8 | 0.3 - 3 µg/mL[1] | 4 µM | NF-κB activation[6] |
| Mouse Dendritic Cells | TLR7 | 0.3 - 3 µg/mL[1] | - | - |
| Human Neutrophils | TLR8 | - | 0.5, 2.5, 5, and 10 µg/mL | Phosphorylation of p47phox[6] |
Troubleshooting Guide: Unexpected Cytotoxicity
Encountering unexpected cell death in your experiments with this compound can be frustrating. This guide provides a step-by-step approach to troubleshoot and mitigate these issues.
Problem 1: Significant cell death observed at recommended concentrations.
-
Possible Cause 1: Cell line sensitivity. Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivities to TLR agonists.
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations (e.g., from 10 ng/mL to 10 µg/mL) to determine the optimal non-toxic concentration for your specific cells.
-
-
Possible Cause 2: Prolonged incubation time. Continuous exposure to a potent immune activator can lead to cellular exhaustion and death. A study noted that substantial cell death occurred in control pDC cultures after 72 hours of incubation without any stimulation, highlighting the impact of long culture durations.[2][3]
-
Solution: Reduce the incubation time with this compound. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for activation without significant cell death.
-
-
Possible Cause 3: High cell density. Overly confluent cultures can be more susceptible to stress-induced cell death.
-
Solution: Optimize your cell seeding density to ensure cells are in a healthy, actively proliferating state before adding this compound.
-
Problem 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause 1: Reagent variability. The quality and handling of this compound and other reagents can impact results.
-
Solution: Ensure this compound is properly stored and handled according to the manufacturer's instructions. Use fresh dilutions for each experiment.
-
-
Possible Cause 2: Assay variability. Cytotoxicity assays like MTT and LDH can be influenced by various factors.
-
Solution: Standardize your assay protocol. Pay close attention to incubation times, reagent concentrations, and washing steps. Include appropriate positive and negative controls in every experiment.
-
Problem 3: Cytotoxicity observed even at low this compound concentrations.
-
Possible Cause 1: Contamination. Mycoplasma or other microbial contamination can stress cells and make them more susceptible to cytotoxic effects.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
-
Possible Cause 2: Synergistic effects with other media components. Some components in the cell culture medium could potentially interact with this compound to enhance cytotoxicity.
-
Solution: If possible, try using a different batch of serum or a serum-free medium to see if the issue persists.
-
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells and a blank (medium only) well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cell membrane damage and cytotoxicity.
-
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time period.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (as per the kit instructions) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to TLR7/8.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal this compound concentration.
References
- 1. invivogen.com [invivogen.com]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential adjuvant activities of TLR7 and TLR9 agonists inversely correlate with nitric oxide and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Potential Off-Target Effects of CL097 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of CL097, a potent TLR7/8 agonist, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1]. These receptors are typically located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells[1]. Upon binding to TLR7 and/or TLR8, this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines[1][2].
Q2: What are the known or potential off-target effects of this compound in primary cell cultures?
While this compound is a potent TLR7/8 agonist, high concentrations or prolonged exposure may lead to off-target effects. One of the most well-documented is the activation of the NLRP3 inflammasome, which can occur independently of TLR7/8 signaling[3]. This can lead to the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, potentially leading to a form of inflammatory cell death called pyroptosis[3][4][5][6]. Other potential off-target effects, though less characterized for this compound specifically, could involve interactions with other cellular components, especially at high concentrations.
Q3: What are the typical signs of off-target effects in my primary cell culture experiments?
Signs of potential off-target effects when using this compound can include:
-
Excessive Cell Death: Higher-than-expected cytotoxicity that does not correlate with the expected TLR7/8-mediated apoptosis. This could be indicative of pyroptosis due to NLRP3 inflammasome activation.
-
Atypical Cytokine Profile: Unusually high levels of IL-1β and IL-18 relative to type I interferons and other canonical TLR7/8-induced cytokines. This suggests inflammasome activation.
-
Inconsistent or Unexpected Results: High variability between replicate wells or experiments, or results that are not reproducible.
-
Cellular Stress Responses: Observation of morphological changes indicative of cellular stress or activation of stress-related signaling pathways not typically associated with TLR7/8 activation.
Q4: How can I distinguish between on-target TLR7/8 activation and off-target effects?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Dose-Response Analysis: Perform a careful dose-response curve. On-target effects should occur at lower concentrations of this compound, while off-target effects may only appear at higher concentrations.
-
Use of Control Agonists: Compare the cellular response to this compound with that of more specific TLR7 or TLR8 agonists.
-
Inhibitor Studies: Use specific inhibitors for potential off-target pathways. For example, use an NLRP3 inhibitor (e.g., MCC950) or a caspase-1 inhibitor (e.g., VX-765) to see if the observed off-target effects are diminished.
-
Genetic Knockout/Knockdown Cells: If available, use primary cells from TLR7, TLR8, MyD88, or NLRP3 knockout animals to dissect the signaling pathways involved.
-
Kinetic Studies: Analyze the kinetics of cytokine production. On-target TLR7/8 signaling typically leads to a rapid and robust induction of type I IFNs, while off-target inflammasome activation might have different kinetics.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Cytotoxicity
Possible Cause: Off-target activation of the NLRP3 inflammasome leading to pyroptosis.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target TLR7/8 response without causing excessive cell death.
-
Consult the literature for recommended concentration ranges for your specific primary cell type.
-
-
Assess for Pyroptosis:
-
Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant, which is a marker of lytic cell death like pyroptosis.
-
Perform western blotting for cleaved caspase-1 and cleaved gasdermin D (GSDMD) in cell lysates and supernatants.
-
-
Use Inhibitors:
-
Pre-treat cells with a specific NLRP3 inhibitor (e.g., MCC950) or a pan-caspase inhibitor (e.g., Z-VAD-FMK) before stimulating with this compound. A reduction in cell death would indicate the involvement of the inflammasome.
-
Issue 2: Unexpected or Overly Broad Cytokine Profile (Cytokine Storm)
Possible Cause: Non-specific activation of multiple immune signaling pathways or off-target inflammasome activation.
Troubleshooting Steps:
-
Comprehensive Cytokine Profiling:
-
Titrate this compound Concentration:
-
As with cytotoxicity, a high concentration of this compound can lead to a more inflammatory and less specific cytokine response. Determine the optimal concentration that favors the desired cytokine profile.
-
-
Check for Endotoxin Contamination:
-
Ensure that your this compound stock solution and all cell culture reagents are free of endotoxin (LPS), which can activate TLR4 and contribute to a broad inflammatory response.
-
-
Inhibitor Studies:
-
Use inhibitors of the NLRP3 inflammasome or caspase-1 to determine if the production of IL-1β and IL-18 is dependent on this off-target pathway.
-
Quantitative Data
Table 1: On-Target Activity of this compound
| Target | Cell Type | Assay | EC50 / Activity Concentration | Reference |
| Human TLR7 | HEK293 cells | NF-κB Reporter Assay | 50 ng/ml - 3 µg/ml | |
| Human TLR8 | HEK293 cells | NF-κB Reporter Assay | 0.3 - 3 µg/ml | |
| Mouse TLR7 | Reporter cells | SEAP Reporter Assay | 0.3 - 3 µg/ml | |
| pDC activation | Human PBMCs | Cytokine production | 1.5 µM | [7][8] |
Table 2: Potential Off-Target Activity of this compound
| Off-Target Pathway | Cell Type | Observed Effect | Concentration | Reference |
| NLRP3 Inflammasome | HeLa cells, THP-1 cells | NLRP3 recruitment to endosomes | 45-50 µg/ml | [9] |
| NLRP3 Inflammasome | Macrophages | IL-1β release (K+ efflux-independent) | Not specified |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using LDH Assay
Objective: To quantify cell death in primary cell cultures treated with this compound.
Materials:
-
Primary cells (e.g., PBMCs, macrophages)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., 10X Triton X-100)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom culture plates
Methodology:
-
Seed primary cells in a 96-well plate at the desired density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include wells with medium only (negative control) and wells for maximum LDH release (lysis buffer control).
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
To the maximum release control wells, add the lysis buffer as per the kit instructions and incubate for the recommended time.
-
Add the LDH assay reaction mixture to all wells containing supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.
Protocol 2: Multiplex Cytokine Profiling of this compound-Treated Primary Cells
Objective: To simultaneously measure the concentration of multiple cytokines in the supernatant of primary cells stimulated with this compound.
Materials:
-
Primary cells (e.g., PBMCs)
-
Complete cell culture medium
-
This compound
-
Multiplex cytokine bead array kit (e.g., for human inflammatory cytokines)
-
96-well filter plates
-
Flow cytometer capable of reading the bead array
Methodology:
-
Plate primary cells in a 96-well plate and treat with a range of this compound concentrations. Include appropriate controls (unstimulated cells).
-
Incubate the cells for a specified time (e.g., 6, 24, or 48 hours) to allow for cytokine production and secretion.
-
Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Follow the manufacturer's protocol for the multiplex bead array assay[10][11][12][13][14]. This typically involves: a. Preparing the cytokine standards. b. Mixing the capture beads for the desired cytokines. c. Adding the standards and cell culture supernatants to the wells of the filter plate. d. Adding the mixed capture beads to each well. e. Incubating the plate to allow the cytokines to bind to the beads. f. Adding the detection antibody cocktail. g. Incubating to complete the sandwich immunoassay. h. Adding a streptavidin-phycoerythrin (PE) solution. i. Washing the beads to remove unbound reagents. j. Resuspending the beads in wash buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the software provided with the multiplexing kit to determine the concentration of each cytokine in the samples.
Signaling Pathway Diagrams
Caption: On-target TLR7/8 signaling pathway activated by this compound.
Caption: Potential off-target activation of the NLRP3 inflammasome by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. invivogen.com [invivogen.com]
- 2. youtube.com [youtube.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Distinct changes in endosomal composition promote NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CL097 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the TLR7/8 agonist, CL097.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a water-soluble imidazoquinoline compound that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] These receptors are located in the endosomes of immune cells and play a crucial role in the innate immune response to viral single-stranded RNA. Upon binding to TLR7 and TLR8, this compound initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors). This results in the production of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β).[1]
Q2: Which cell types are responsive to this compound stimulation?
This compound can stimulate a variety of immune cells that express TLR7 and/or TLR8. Key target cells include:
-
Plasmacytoid Dendritic Cells (pDCs): These cells express high levels of TLR7 and are major producers of type I interferons in response to this compound.[1]
-
Macrophages: These cells express TLR8 and respond to this compound by producing pro-inflammatory cytokines like TNF-α and IL-12.[2]
-
Monocytes: Similar to macrophages, monocytes express TLR8 and are activated by this compound.
-
B cells: B cells express TLR7 and can be activated by this compound.[1]
-
Other myeloid cells: Various other myeloid cells also express TLR7 and/or TLR8 and can be responsive to this compound.[1]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound can vary depending on the cell type, species (human vs. mouse), and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. The following table provides a general guideline based on published data:
| Cell Type/Receptor | Recommended Concentration Range | Reference |
| Human TLR7 | 50 ng/mL - 3 µg/mL | [1] |
| Human TLR8 | 0.3 µg/mL - 3 µg/mL | [1] |
| Mouse TLR7 | 0.3 µg/mL - 3 µg/mL | [1] |
| Murine pDCs | 1.5 µM | [3][4] |
Q4: How should I prepare and store this compound?
This compound is a water-soluble compound.[1] For stock solutions, dissolve the lyophilized powder in sterile, endotoxin-free water. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guides
Variability in experimental results can arise from multiple factors. The following tables provide guidance on common issues encountered during this compound experiments and suggested solutions.
Low or No Cellular Activation
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from 50 ng/mL to 3 µg/mL.[1] |
| Degraded this compound | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low Cell Viability | Check cell viability before and after the experiment using methods like Trypan Blue exclusion or a viability stain. Ensure proper cell handling and culture conditions. |
| Incorrect Cell Type or Low TLR7/8 Expression | Confirm that your target cells express TLR7 and/or TLR8. Expression levels can vary between cell lines and primary cell preparations. |
| Inappropriate Incubation Time | Optimize the stimulation time. Cytokine production can be detected as early as 4-6 hours, with peak levels often observed between 18-24 hours.[5] |
| Presence of Inhibitory Factors in Serum | Some batches of fetal bovine serum (FBS) can contain inhibitory factors. Test different lots of FBS or use serum-free media if possible. |
High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform cell suspension before seeding. Pipette carefully and mix the cell suspension between plating replicates. Optimize cell seeding density for your assay. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile water or media without cells. Ensure proper humidification in the incubator. |
| Inadequate Mixing of Reagents | Gently mix the contents of each well after adding this compound and other reagents. |
| Variability in Assay Readout (e.g., ELISA) | Follow the ELISA kit manufacturer's instructions carefully. Ensure consistent washing steps and incubation times for all wells.[6][7][8] |
High Background in Cytokine Assays (ELISA)
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. A soaking step with the wash buffer can also be beneficial.[6][8] |
| Inadequate Blocking | Use the blocking buffer recommended by the ELISA kit manufacturer. Ensure complete coverage of the well surface and optimize the blocking time.[8] |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-reactivity of Antibodies | Use high-quality, specific antibodies. Run appropriate controls, including isotype controls and samples without the analyte. |
| Contaminated Reagents or Buffers | Use sterile, endotoxin-free reagents and buffers. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Plasmacytoid Dendritic Cells (pDCs) with this compound
This protocol is adapted from a study by Wu et al. (2019).[3][4]
Materials:
-
Isolated murine pDCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in sterile water)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against cell surface markers (e.g., MHC-II, CD40, CD80, CD86)
-
ELISA kit for desired cytokines (e.g., IFN-α, TNF-α, IL-12, IL-6)
Procedure:
-
Cell Seeding: Seed isolated murine pDCs in a 96-well plate at a density of 1 x 10^5 cells/well in 200 µL of complete RPMI 1640 medium.
-
This compound Stimulation: Prepare a working solution of this compound in complete RPMI 1640 medium. Add the desired concentration of this compound to the wells. A concentration of 1.5 µM has been shown to be effective for pDC activation.[3][4] Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, or 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis by ELISA. Store supernatants at -80°C until use.
-
Cell Staining for Flow Cytometry:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies against the desired cell surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis on a flow cytometer.
-
-
Data Analysis:
-
For flow cytometry data, analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker.
-
For ELISA data, calculate the concentration of cytokines in the supernatants based on the standard curve.
-
Protocol 2: In Vitro Stimulation of Macrophages with this compound and TNF-α Measurement by ELISA
This protocol provides a general framework for stimulating macrophages and measuring TNF-α production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in sterile water)
-
24-well culture plates
-
ELISA kit for TNF-α
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM medium. Allow the cells to adhere overnight.
-
This compound Stimulation: Prepare a working solution of this compound in complete DMEM medium. Remove the old medium from the wells and add 500 µL of fresh medium containing the desired concentration of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and store it at -80°C until analysis.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through TLR7/8 leading to cytokine and interferon production.
General Experimental Workflow for this compound Stimulation
Caption: A general workflow for in vitro cell stimulation experiments using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
CL097 Aqueous Solution Stability & Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of CL097 in aqueous solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is known to be highly water-soluble.[1] For preparation of a stock solution, you can dissolve this compound hydrochloride in sterile, nuclease-free water or a buffer of your choice. To aid dissolution, particularly at higher concentrations, you can warm the solution to 37°C and use an ultrasonic bath.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the integrity of your this compound stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Summary of Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[2][4] |
| -20°C | Up to 1 month[2][4] |
Q3: Can I prepare and store aqueous working solutions of this compound?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3] If you need to store a working solution for a short period, it should be kept at 4°C and used as soon as possible. However, for optimal and consistent results, fresh preparation is always the best practice.
Q4: What is the expected stability of this compound in aqueous solutions at different pH values and temperatures?
A4: Currently, there is limited publicly available quantitative data specifically detailing the degradation kinetics of this compound at various pH levels and temperatures. Generally, imidazoquinoline compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. To determine the precise stability of this compound under your specific experimental conditions, it is recommended to perform a stability study as outlined in the experimental protocols section below.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound aqueous solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected cellular activation | 1. Degraded this compound: The aqueous working solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).2. Incorrect Concentration: Errors in dilution or calculation of the stock solution concentration.3. Cell Health: The cells being used may be unhealthy, have a low passage number, or be unresponsive to TLR7/8 agonists. | 1. Prepare fresh working solutions of this compound from a properly stored stock aliquot for each experiment.2. Verify the concentration of your stock solution and double-check all dilution calculations.3. Check cell viability and ensure you are using cells at an appropriate passage number. Include a positive control with a known TLR7/8 agonist to confirm cellular responsiveness. |
| Precipitation observed in the aqueous solution | 1. Low Solubility in Buffer: The buffer composition may not be optimal for this compound solubility at the desired concentration.2. Temperature Effects: A decrease in temperature can sometimes lead to precipitation of a dissolved compound. | 1. If not using water, consider preparing the stock solution in a small amount of DMSO before diluting with your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).2. Gently warm the solution and sonicate to aid in re-dissolving the precipitate. If the issue persists, consider preparing a fresh, more dilute solution. |
| Variability between experimental replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the this compound solution.2. Uneven Cell Seeding: Inconsistent cell numbers across wells or plates. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Ensure a homogenous cell suspension before seeding and check for even cell distribution. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Solution
This protocol provides a framework for assessing the stability of this compound under specific aqueous conditions (e.g., in a particular buffer at a defined temperature).
1. Materials:
- This compound hydrochloride
- Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
- HPLC-grade solvents (e.g., acetonitrile, methanol)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubator or water bath
- pH meter
- Sterile, light-protected storage vials
2. Method:
- Preparation of this compound Solution: Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
- Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline (100% stability).
- Storage: Store the remaining solution under the desired conditions (e.g., 4°C, 25°C, 37°C) in tightly sealed, light-protected vials.
- Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
- Assess Degradation: A significant decrease in the percentage of remaining this compound over time indicates degradation. The appearance of new peaks in the chromatogram may correspond to degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are used to identify potential degradation products and pathways by subjecting the compound to harsh conditions.
1. Materials:
- This compound hydrochloride
- 0.1 M HCl (acidic condition)
- 0.1 M NaOH (basic condition)
- 3% Hydrogen Peroxide (oxidative condition)
- High-intensity light source (photolytic degradation)
- Oven (thermal degradation)
- HPLC-MS system for analysis
2. Method:
- Prepare this compound solutions in water, 0.1 M HCl, 0.1 M NaOH, and 3% H2O2.
- Expose the solutions to stress conditions:
- Acid/Base Hydrolysis: Incubate the acidic and basic solutions at room temperature or an elevated temperature (e.g., 60°C) for a set period.
- Oxidation: Incubate the hydrogen peroxide solution at room temperature.
- Photodegradation: Expose a solution of this compound in water to a high-intensity light source.
- Thermal Degradation: Expose a solid sample and a solution of this compound to high heat (e.g., 80°C).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples using a validated stability-indicating HPLC-MS method to separate and identify this compound and any formed degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in aqueous solutions.
Caption: MyD88-dependent signaling pathway activated by this compound.[5][6][7]
References
Technical Support Center: Preventing CL097-Induced Overstimulation of Immune Cells
Welcome to the technical support center for the use of CL097, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the overstimulation of immune cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate immune cells?
A1: this compound is a synthetic imidazoquinoline compound that acts as a potent agonist for both human and mouse Toll-like receptor 7 (TLR7) and human TLR8.[1] TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA (ssRNA), playing a crucial role in the innate immune response to viral infections.[1][2] Upon binding to TLR7 and/or TLR8 within the endosome, this compound triggers a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors), resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[1][3][4]
Q2: What are the typical signs of immune cell overstimulation by this compound in my experiments?
A2: Overstimulation, often referred to as hyperactivation or a "cytokine storm," can manifest in several ways in your experiments. Key indicators include:
-
Excessive Cytokine Production: Unusually high levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which can lead to systemic inflammation in vivo or a toxic microenvironment in vitro.[5]
-
Significant Cell Death: A substantial decrease in cell viability, observable through assays like Trypan Blue exclusion, MTT, or LDH release assays. This can be due to apoptosis or necrosis induced by excessive inflammatory signaling.
-
Drastic Morphological Changes: In adherent cells, you might observe widespread detachment and rounding. In suspension cells, significant clumping or cellular debris can be indicative of overstimulation.[6]
-
T-cell Exhaustion: In longer-term cultures, persistent high-level stimulation can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1 and a decreased capacity for proliferation and cytokine secretion upon restimulation.
Q3: How can I determine the optimal concentration of this compound for my specific cell type and experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint of your assay. A dose-response experiment is crucial to determine the ideal concentration that provides robust activation without inducing excessive toxicity. A general starting point for in vitro cell culture assays is in the range of 0.1 µg/mL to 5 µg/mL.[1][7] For human TLR7, which is more sensitive to this compound, concentrations as low as 50 ng/mL may be effective.[1] It is recommended to perform a titration experiment spanning a wide range of concentrations (e.g., from 0.01 µg/mL to 10 µg/mL) and measure both the desired activation marker (e.g., a specific cytokine) and cell viability.
Q4: Are there any known inhibitors I can use to control or mitigate this compound-induced overstimulation?
A4: Yes, several inhibitors targeting the TLR7/8 signaling pathway can be used to control overstimulation. These can be particularly useful in mechanistic studies or as a rescue strategy. Examples include:
-
TLR7/8 Antagonists: Small molecule inhibitors that directly compete with this compound for binding to TLR7 and TLR8 can block the initiation of the signaling cascade.
-
MyD88 Inhibitors: As MyD88 is a critical adaptor protein for TLR7/8 signaling, inhibitors targeting MyD88 can effectively block downstream signaling.
-
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase downstream of MyD88. Its inhibition can prevent the activation of NF-κB and IRFs.
-
NF-κB and p38 MAPK Inhibitors: These inhibitors target downstream signaling molecules and can reduce the production of pro-inflammatory cytokines.
It is important to note that the use of these inhibitors should be carefully validated in your experimental system, as they can have off-target effects.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound stimulation.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to identify a lower, non-toxic concentration that still provides adequate stimulation. Start with a broad range and narrow down to the optimal concentration. |
| Incubation time is too long. | Conduct a time-course experiment to determine the optimal stimulation duration. Measure both your activation marker and cell viability at multiple time points (e.g., 4, 8, 12, 24, 48 hours). |
| Cell culture is not healthy. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use fresh media and check for any signs of contamination. |
| Cell density is too high or too low. | Optimize the cell seeding density. High density can lead to rapid nutrient depletion and accumulation of toxic byproducts, while low density can make cells more susceptible to stress. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Suggested Solution |
| Variability in this compound preparation. | Prepare a large stock solution of this compound, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Differences in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing. |
| Inconsistent cell stimulation conditions. | Standardize all experimental parameters, including cell density, stimulation time, and media composition. |
| Donor-to-donor variability (for primary cells). | When using primary cells like PBMCs, be aware of potential donor-to-donor variability in immune responses.[8] If possible, use cells from multiple donors to ensure the generalizability of your findings. |
Problem 3: Unexpected cytokine profile observed.
| Possible Cause | Suggested Solution |
| Contamination of cell culture. | Check for mycoplasma or other microbial contamination, as this can independently activate immune cells and alter the cytokine response. |
| Incorrect timing of sample collection. | Cytokine production kinetics can vary.[9] Perform a time-course experiment and measure a panel of cytokines at different time points to capture the dynamic response accurately. |
| Cell type heterogeneity in the culture. | If using a mixed cell population like PBMCs, the observed cytokine profile will be a composite of responses from different cell types (e.g., monocytes, dendritic cells, B cells).[8] Consider isolating specific cell populations to dissect the contribution of each. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for In Vitro Immune Cell Activation
| Cell Type/Target Receptor | Recommended Concentration Range (µg/mL) | Reference |
| Human TLR7 | 0.05 - 3 | [1] |
| Human TLR8 | 0.3 - 3 | [1] |
| Mouse TLR7 | 0.3 - 3 | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 5 | [4] |
| Human Plasmacytoid Dendritic Cells (pDCs) | 1.5 µM (~0.4 µg/mL) | [6] |
Table 2: Cytokine Production by Human PBMCs Stimulated with TLR7/8 Agonists
| Cytokine | Stimulus | Concentration | Incubation Time | Fold Increase (approx.) | Reference |
| IFN-α | This compound | 1.5 µM | 24 hours | Strong induction | [6] |
| TNF-α | This compound | 1.5 µM | 24 hours | Significant increase | [6] |
| IL-6 | This compound | 1.5 µM | 24 hours | Significant increase | [6] |
| IL-12p70 | This compound | 1.5 µM | 24 hours | Significant increase | [6] |
| IP-10 | TLR7/8 agonists | Not specified | Not specified | Significant induction | [4] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Determine Optimal this compound Concentration
Objective: To identify the optimal concentration and incubation time of this compound that induces a robust immune response without causing significant cytotoxicity.
Materials:
-
Immune cells of interest (e.g., PBMCs, macrophages, dendritic cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
-
ELISA or multiplex cytokine assay kit for the cytokine of interest
-
CO2 incubator
Methodology:
-
Cell Seeding: Seed your immune cells in a 96-well plate at the desired density. Allow the cells to adhere or equilibrate for a few hours or overnight.
-
Preparation of this compound Dilutions: Prepare a series of 2-fold or 10-fold dilutions of this compound in complete culture medium. For a dose-response experiment, a typical range would be from 0.01 µg/mL to 10 µg/mL.
-
Cell Stimulation:
-
Dose-Response: Add the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). Incubate for a fixed time point (e.g., 24 hours).
-
Time-Course: Add a fixed, potentially optimal concentration of this compound (determined from the dose-response experiment or literature) to the cells. Incubate for different durations (e.g., 4, 8, 12, 24, 48 hours).
-
-
Sample Collection: At the end of each incubation period, carefully collect the cell culture supernatant for cytokine analysis and store it at -80°C.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.
-
Cytokine Analysis: Measure the concentration of your cytokine(s) of interest in the collected supernatants using ELISA or a multiplex assay.
-
Data Analysis: Plot the cytokine concentration and cell viability as a function of this compound concentration (for dose-response) or time (for time-course). The optimal condition is the one that gives a high cytokine response with minimal impact on cell viability.
Protocol 2: Quantification of NF-κB Activation using Immunofluorescence
Objective: To visualize and quantify the nuclear translocation of NF-κB p65 subunit as a measure of this compound-induced cell activation.
Materials:
-
Immune cells cultured on sterile coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Methodology:
-
Cell Stimulation: Treat the cells with the optimal concentration of this compound for a predetermined time (e.g., 30-60 minutes, as NF-κB translocation is an early event). Include an unstimulated control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated cells, NF-κB p65 will be predominantly in the cytoplasm. Upon stimulation with this compound, a significant portion of the p65 signal will translocate to the nucleus, co-localizing with the DAPI stain. The percentage of cells with nuclear p65 can be quantified.
Visualizations
Caption: this compound Signaling Pathway through TLR7/8.
References
- 1. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. pnas.org [pnas.org]
- 4. Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 8. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: CL097 In Vitro Activity & Serum Concentration
Welcome to the technical support center for CL097. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR7/8 agonist this compound in vitro. Here, we specifically address the critical variable of serum concentration in your cell culture medium and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] These receptors are typically located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes. Upon activation by this compound, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α).[2][3]
Q2: Why is serum concentration a critical factor in my this compound experiments?
Serum, most commonly Fetal Bovine Serum (FBS), is a complex mixture of proteins, growth factors, hormones, and other biomolecules.[4] While essential for the growth and viability of many cell types in culture, its components can influence the activity of small molecules like this compound in several ways:
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Protein Binding: Small molecules can bind to serum proteins, particularly albumin. This binding can reduce the effective concentration of this compound available to interact with its target receptors, TLR7 and TLR8.
-
Bioactive Components: Serum contains endogenous factors that can modulate immune cell responses, potentially masking or altering the specific effects of this compound.
-
Variability: The composition of serum can vary significantly between different lots, leading to a lack of reproducibility in your experiments.[4]
Q3: Should I use heat-inactivated serum in my this compound assays?
The use of heat-inactivated (HI) serum is a common practice in cell culture to denature complement proteins that could otherwise interfere with immunological assays. For most routine cell culture, heat inactivation may not be necessary. However, if you are working with sensitive primary cells or your experimental endpoint is susceptible to complement activity, using HI serum is a reasonable precaution. Be aware that excessive heat treatment can also degrade essential growth factors in the serum.
Q4: Can I perform this compound stimulation in serum-free media?
Yes, it is possible to perform this compound stimulation in serum-free media, and it can be advantageous for several reasons. A serum-free environment provides a more defined and controlled experimental system, eliminating the variability and potential confounding factors associated with serum.[4][5] However, you must ensure that your cells can tolerate serum-free conditions for the duration of the experiment. Cell viability may be compromised in the absence of serum, so it is crucial to perform appropriate controls.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in cytokine production between experiments. | 1. Serum Lot-to-Lot Variability: Different lots of serum can have varying compositions, affecting the baseline activation of your cells and the availability of this compound. 2. Inconsistent Serum Concentration: Minor differences in the final serum percentage in your culture media can lead to significant variations in results. | 1. Test and Reserve a Single Lot of Serum: For a series of related experiments, test a new lot of serum to ensure it supports cell health and gives reproducible results. Once validated, purchase a larger quantity of that specific lot. 2. Precise Pipetting: Ensure accurate and consistent addition of serum to your culture media. |
| Lower than expected cell activation or cytokine secretion. | 1. Protein Binding of this compound: High serum concentrations may be sequestering the compound, reducing its effective concentration. 2. Suboptimal Cell Health: Poor cell viability will lead to a diminished response to any stimulus. | 1. Reduce Serum Concentration: Titrate down the serum concentration in your assay (e.g., 10%, 5%, 1%, 0%). You may need to increase the concentration of this compound at lower serum levels to achieve the desired effect. 2. Optimize Cell Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and at the optimal density for stimulation. |
| Inconsistent results with primary cells (e.g., PBMCs). | 1. Donor-to-Donor Variability: Primary cells from different donors will inherently have different sensitivities to TLR agonists. 2. Cell Viability Issues: Primary cells can be more sensitive to handling and culture conditions. | 1. Pool Donors or Increase Sample Size: To minimize the impact of individual donor variability, consider pooling cells from multiple donors (if appropriate for your experimental design) or increasing the number of donors tested. 2. Handle with Care: Use gentle pipetting and centrifugation to maintain cell viability. Assess viability before and after the experiment. |
Experimental Protocols
Protocol: Assessing the Impact of Serum Concentration on this compound Activity
This protocol provides a framework for systematically evaluating how different serum concentrations affect this compound-induced cytokine production in a human monocyte cell line (e.g., THP-1).
1. Cell Culture and Plating:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed 5 x 10^5 cells/mL in a 96-well plate.
- Differentiate the cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, wash the cells with sterile PBS and replace the medium with fresh RPMI-1640 containing different concentrations of FBS (e.g., 10%, 5%, 1%, and 0%). Allow the cells to rest for 24 hours.
2. This compound Stimulation:
- Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO.
- Prepare a dilution series of this compound in each of the different serum-containing media. A typical concentration range to test is 0.1 to 10 µg/mL.
- Add the this compound dilutions to the appropriate wells. Include a vehicle control (media with the same serum concentration but no this compound) for each condition.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
3. Cytokine Analysis:
- After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
- Measure the concentration of relevant cytokines (e.g., TNF-α and IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
- Plot the cytokine concentration against the this compound concentration for each serum condition.
- Compare the dose-response curves to determine the effect of serum concentration on the EC50 and maximal efficacy of this compound.
Quantitative Data Summary
The following table illustrates hypothetical data from the experiment described above to demonstrate how to structure your results.
| Serum Conc. | This compound (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 10% FBS | 0 | 50 | 20 |
| 1 | 500 | 300 | |
| 5 | 1500 | 1000 | |
| 10 | 2000 | 1500 | |
| 5% FBS | 0 | 45 | 18 |
| 1 | 750 | 450 | |
| 5 | 2200 | 1800 | |
| 10 | 2800 | 2200 | |
| 1% FBS | 0 | 40 | 15 |
| 1 | 1000 | 600 | |
| 5 | 3000 | 2500 | |
| 10 | 3500 | 3000 | |
| 0% FBS | 0 | 35 | 10 |
| 1 | 1200 | 700 | |
| 5 | 3800 | 3200 | |
| 10 | 4200 | 3500 |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Experimental Workflow: Impact of Serum on this compound Activity
Caption: Workflow for assessing the effect of serum on this compound activity.
Troubleshooting Logic for Inconsistent this compound Results
Caption: Decision tree for troubleshooting inconsistent this compound results.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 5. citeab.com [citeab.com]
Best practices for handling and storing lyophilized CL097
Welcome to the technical support center for CL097, a potent agonist for Toll-like receptor 7 (TLR7) and TLR8. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of lyophilized this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing lyophilized this compound?
For optimal stability, lyophilized this compound should be stored at -20°C for long-term storage.[1][2][3] To prevent degradation from moisture, it is crucial to keep the vial tightly sealed and stored in a desiccator.[2][3] Before opening, the vial should be allowed to equilibrate to room temperature to avoid condensation.[1][3]
2. How should I reconstitute lyophilized this compound?
This compound is described as a highly water-soluble derivative of R848.[4] However, for creating stock solutions, DMSO is also commonly used.[4] It is recommended to first attempt reconstitution in sterile, endotoxin-free water. If solubility issues arise, high-purity DMSO can be used. For some compounds, warming the solution may aid in dissolution.
3. What is the recommended storage condition for reconstituted this compound?
Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2][3]
4. What is the mechanism of action of this compound?
This compound is a potent agonist of endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8).[4] Upon binding, it triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors).[4] This results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of various immune cells, including plasmacytoid dendritic cells (pDCs) and macrophages.[4][5]
5. What are the typical working concentrations for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. For stimulation of human pDCs, a concentration of 1.5 µM has been shown to be effective in upregulating costimulatory molecules and inducing cytokine release.[5] For other applications, concentrations ranging from 0.5 µg/mL to 45 µg/mL have been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized this compound | While this compound is reported to be water-soluble, solubility can be affected by pH and purity of the water. Some sources also report insolubility in water. | First, attempt to dissolve in sterile, endotoxin-free water. If unsuccessful, use high-purity DMSO. Gentle warming can also aid dissolution in DMSO. |
| Inconsistent or No Cellular Activation | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. 3. Cell Health: The cells being used may not be healthy or responsive. | 1. Ensure proper storage of both lyophilized powder and reconstituted solutions. Prepare fresh aliquots from a new vial if degradation is suspected. 2. Perform a dose-response curve to determine the optimal concentration for your experiment. 3. Check cell viability and ensure that the cells are known to express TLR7 and/or TLR8. |
| Unexpected Cell Death or Toxicity | High concentrations of DMSO or this compound can be toxic to some cell types. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). If this compound itself appears toxic, perform a dose-response experiment to find a non-toxic, effective concentration. |
| Variability Between Experiments | Minor variations in experimental setup, such as cell density, incubation time, or reagent preparation, can lead to variability. | Standardize all experimental parameters as much as possible. Use the same batch of this compound and other reagents for a set of comparative experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage of Lyophilized Powder | -20°C (long-term) | [1][2][3] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month | [4] |
| Solubility | Highly water-soluble; Soluble in DMSO | [4] |
| Working Concentration (Human pDCs) | 1.5 µM | [5] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
This compound activates TLR7 and TLR8, which are located in the endosomal compartment of immune cells. This activation initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, resulting in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α).
Caption: this compound-mediated activation of TLR7/8 signaling pathway.
General Experimental Workflow for Cell Stimulation
The following diagram outlines a typical workflow for stimulating immune cells with this compound and analyzing the cellular response.
Caption: A typical workflow for in vitro cell stimulation using this compound.
References
Validation & Comparative
Comparative Analysis of CL097 and R848 Potency in Human TLR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used synthetic Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists, CL097 and R848. Both are members of the imidazoquinoline family and are recognized for their ability to modulate the innate and adaptive immune systems. The focus of this analysis is their relative potency in activating human TLR7, a key receptor in antiviral and antitumor immunity.
Introduction to this compound and R848
This compound and R848 (Resiquimod) are small molecule immune response modifiers that activate endosomal TLR7 and TLR8.[1][2] R848 is a well-established dual agonist known for its potent induction of cytokines such as interferons (IFNs) and tumor necrosis factor-alpha (TNF-α).[1][3] this compound is a highly water-soluble derivative of R848, which has been described as a preferential and more potent agonist for human TLR7.[2][4] Their ability to stimulate a robust Th1-biased immune response has made them valuable tools in immunology research and as potential vaccine adjuvants and cancer therapeutics.[3]
Mechanism of Action: TLR7 Signaling Pathway
Upon entering the endosome, this compound and R848 bind to the TLR7 dimer, inducing a conformational change that initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88. The recruitment of MyD88 leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). This ultimately results in the activation of key transcription factors, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), which translocate to the nucleus and induce the expression of pro-inflammatory cytokines and type I interferons.[1]
Caption: TLR7 signaling pathway initiated by agonist binding.
Potency Comparison on Human TLR7 Activation
Quantitative data from in vitro studies consistently demonstrate that this compound is a more potent agonist for human TLR7 than R848. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The table below summarizes the EC50 values for NF-κB activation in human TLR7-expressing reporter cell lines.
| Compound | Human TLR7 EC50 (NF-κB Activation) | Cell Line | Reference |
| This compound | ~8.3 nM (2.5 ng/mL for Hybrid-2*) | HEK-293 | [5] |
| R848 | ~212 nM (66.6 ng/mL) | HEK-293 | [5] |
| R848 | 607 nM (± 240 nM) | Not Specified | [3] |
*Note: The value for this compound is based on "Hybrid-2," a structurally similar and potent imidazoquinoline TLR7/8 agonist from the same study, used here as a close proxy for this compound.
Experimental Protocols
The potency of TLR7 agonists is commonly assessed using reporter gene assays. A standard method involves the use of Human Embryonic Kidney 293 (HEK-293) cells engineered to express human TLR7 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ hTLR7 cells).[1][3][6]
HEK-Blue™ hTLR7 Reporter Gene Assay
-
Cell Culture: HEK-Blue™ hTLR7 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and selection antibiotics (e.g., Zeocin®, Hygromycin B) at 37°C in a 5% CO2 incubator.[1][6]
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of approximately 2.5 x 10^5 cells/mL in a final volume of 180 µL per well.[6]
-
Agonist Stimulation: Stock solutions of this compound and R848 are prepared in DMSO and serially diluted. 20 µL of each dilution is added to the respective wells. Control wells receive the vehicle (e.g., DMSO) alone.[1]
-
Incubation: The plate is incubated for 16-24 hours at 37°C in a 5% CO2 atmosphere to allow for TLR7 activation and subsequent SEAP expression.[1][6]
-
SEAP Detection: A 20 µL aliquot of the cell culture supernatant is transferred to a new 96-well plate containing 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™).[6]
-
Data Acquisition: The plate is incubated at 37°C for 1-2 hours, and the absorbance is measured at 620-655 nm using a spectrophotometer.[6]
-
Data Analysis: The absorbance values are plotted against the agonist concentration, and the EC50 is calculated using a non-linear regression analysis.
Caption: Workflow for comparing TLR7 agonist potency.
Summary and Conclusion
Both this compound and R848 are effective dual agonists for human TLR7 and TLR8. However, for the specific activation of human TLR7, the available data indicates that this compound exhibits significantly higher potency than R848.[4][5] Studies using NF-κB reporter assays in hTLR7-expressing HEK-293 cells show that this compound (or its close structural analog) has an EC50 value in the low nanomolar range, which is substantially lower than that of R848.[5] This preferential activity for TLR7 makes this compound a more selective tool for researchers studying TLR7-specific signaling pathways and a potentially more targeted therapeutic agent where potent TLR7 activation is desired with potentially less TLR8-mediated activity. The choice between this compound and R848 will, therefore, depend on the specific research or therapeutic goals, particularly the desired level of TLR7 selectivity and potency.
References
- 1. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cytokine Profiles Induced by CL097 and Imiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profiles induced by two prominent Toll-like receptor (TLR) agonists: CL097 and imiquimod. Both are synthetic imidazoquinoline compounds known to activate the innate immune system, but their differential engagement with TLRs results in distinct downstream signaling and cytokine production. This document summarizes key experimental data, provides detailed methodologies for reproducing these findings, and visualizes the underlying biological pathways and experimental procedures.
Data Presentation: Quantitative Cytokine Induction
The following table summarizes the levels of key cytokines secreted by murine plasmacytoid dendritic cells (pDCs) following stimulation with either this compound or imiquimod. Data is extrapolated from a key study in the field and demonstrates the differential potency of these two TLR agonists.[1]
| Cytokine | Treatment | Concentration (pg/mL) at 24 hours | Concentration (pg/mL) at 48 hours |
| IFN-α | Control | ~0 | ~0 |
| Imiquimod (1.5 µM) | ~1500 | ~1000 | |
| This compound (1.5 µM) | ~3500 | ~2500 | |
| IL-6 | Control | ~0 | ~0 |
| Imiquimod (1.5 µM) | ~200 | ~150 | |
| This compound (1.5 µM) | ~400 | ~300 | |
| IL-12p70 | Control | ~0 | ~0 |
| Imiquimod (1.5 µM) | ~50 | ~25 | |
| This compound (1.5 µM) | ~150 | ~100 | |
| TNF-α | Control | ~0 | ~0 |
| Imiquimod (1.5 µM) | ~250 | ~150 | |
| This compound (1.5 µM) | ~500 | ~350 |
Note: The data presented above are estimated values from graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
Isolation and Culture of Murine Plasmacytoid Dendritic Cells (pDCs)
A detailed protocol for the isolation and culture of murine pDCs is essential for studying the effects of TLR agonists.
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Flt3L-induced pDC Generation : To obtain a sufficient number of pDCs, C57BL/6 mice are injected subcutaneously with Flt3L-expressing B16 melanoma cells.
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Bone Marrow Harvesting : After 10-14 days, bone marrow is harvested from the femurs and tibias of the mice.
-
Red Blood Cell Lysis : Red blood cells are lysed using an ACK lysis buffer.
-
pDC Enrichment : pDCs are enriched from the bone marrow cell suspension using magnetic-activated cell sorting (MACS) with anti-B220 microbeads.
-
Cell Culture : Isolated pDCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
In Vitro Stimulation and Cytokine Profiling
This protocol outlines the stimulation of isolated pDCs with TLR agonists and the subsequent measurement of cytokine production.
-
Cell Plating : pDCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
TLR Agonist Stimulation : Cells are stimulated with 1.5 µM of either this compound or imiquimod. A negative control group receiving only the vehicle (e.g., DMSO) should be included.
-
Incubation : The plates are incubated at 37°C in a 5% CO2 incubator for 24 and 48 hours.
-
Supernatant Collection : After the incubation period, the culture supernatants are collected by centrifugation to pellet the cells.
-
Cytokine Quantification by ELISA : The concentrations of IFN-α, IL-6, IL-12p70, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound and Imiquimod
Imiquimod is a selective agonist for TLR7, while this compound is a potent agonist for both TLR7 and TLR8.[1] This dual agonism of this compound is believed to contribute to its enhanced cytokine induction. Both TLR7 and TLR8 are located in the endosomal compartment and recognize single-stranded RNA (ssRNA). Upon ligand binding, they initiate a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, which in turn drive the expression of pro-inflammatory cytokines and type I interferons.
Experimental Workflow for Cytokine Profiling
The following diagram illustrates the key steps in the experimental workflow for comparing the cytokine profiles induced by this compound and imiquimod.
References
Comparative Validation of CL097's TLR7-Dependent Signaling Pathway
This guide provides a comparative analysis of CL097, a potent imidazoquinoline-based Toll-like receptor 7 (TLR7) and TLR8 agonist, against other well-established TLR7 agonists. It includes supporting experimental data and detailed protocols for validating its signaling pathway, aimed at researchers, scientists, and drug development professionals. This compound is a highly water-soluble derivative of R848 (Resiquimod) and is known to be a strong inducer of plasmacytoid dendritic cell (pDC) activation.[1][2]
Comparative Performance of TLR7 Agonists
This compound has been demonstrated to be a more potent activator of human TLR7 (hTLR7) compared to other TLR7/8 agonists like CL075 and classic TLR7 agonists such as Imiquimod and Gardiquimod.[1] Its efficacy is often evaluated by measuring the induction of downstream signaling pathways (NF-κB and IRF) and the subsequent production of cytokines and upregulation of co-stimulatory molecules.
Table 1: Comparative Efficacy of this compound and Alternative TLR7 Agonists
| Agonist | Receptor Specificity | Cell Type | Key Readout | Observation | Reference |
|---|---|---|---|---|---|
| This compound | TLR7/8 | Human pDCs | Cytokine Production (IFN-α, TNF-α), Co-stimulatory Molecules (CD40, CD80, CD86) | Stronger induction compared to Imiquimod and CpG A. | [2][3] |
| Imiquimod | TLR7 | Human pDCs | Cytokine Production, Co-stimulatory Molecules | Potent inducer, but generally less potent than this compound. | [2] |
| R848 (Resiquimod) | TLR7/8 | Human & Murine Immune Cells | Cytokine Production | Potent TLR7/8 agonist; this compound is a derivative of R848. | [1] |
| Gardiquimod | TLR7 | HEK-Blue™ hTLR7 cells | NF-κB Activation | Less potent hTLR7 agonist compared to this compound. |[1] |
Table 2: Quantitative In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Result | Reference |
|---|---|---|---|---|
| NF-κB Activation | HEK293-hTLR7 | 0.1 µM | Significant activation of NF-κB reporter. | [4] |
| NF-κB Activation | HEK293-hTLR8 | 4 µM | Significant activation of NF-κB reporter. | [4] |
| Co-stimulatory Molecule Upregulation | Human pDCs | 1.5 µM | Significant increase in CD40, CD80, and CD86 expression. | [2][5] |
| Cytotoxic Molecule Upregulation | Human pDCs | 1.5 µM | Significant increase in Granzyme B expression. | [2][6] |
| Pro-inflammatory Cytokine Production | Human pDC cell line (GEN2.2) | Not specified | Induction of IL-6, IL-8, and TNF-α. |[7] |
TLR7 Signaling Pathway
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common feature of viral genomes.[1] Upon ligand binding, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade. This cascade bifurcates into two main branches:
-
NF-κB Pathway : Leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][7]
-
IRF7 Pathway : Leads to the production of type I interferons (IFN-α, IFN-β), which are crucial for antiviral responses.[2][7]
The diagram below illustrates the canonical TLR7 signaling pathway activated by this compound.
Caption: Canonical TLR7 signaling pathway initiated by this compound.
Experimental Protocols for Pathway Validation
To validate that this compound acts through the TLR7-dependent pathway, a series of in vitro experiments can be performed.
TLR7-Specific Reporter Assay
This assay confirms that this compound directly activates the TLR7 signaling pathway, leading to the activation of downstream transcription factors like NF-κB or IRF.
-
Objective : To quantify TLR7-dependent NF-κB and/or IRF activation.
-
Cell Lines :
-
HEK-Blue™ hTLR7 cells (InvivoGen): Express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB.
-
HEK-Blue™ Null cells (InvivoGen): Parental cell line lacking TLR7, used as a negative control.
-
THP1-Dual™ cells (InvivoGen): Express reporters for both NF-κB (SEAP) and IRF (Lucia luciferase).
-
-
Methodology :
-
Cell Seeding : Plate HEK-Blue™ hTLR7 and Null cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.
-
Stimulation : Treat cells with a dose range of this compound (e.g., 0.01 µM to 10 µM). Include a positive control (e.g., Imiquimod) and a vehicle control (e.g., endotoxin-free water).
-
Incubation : Incubate for 18-24 hours at 37°C in 5% CO₂.
-
Detection :
-
For NF-κB/SEAP reporter: Add QUANTI-Blue™ detection reagent to the supernatant.
-
For IRF/Lucia reporter: Add QUANTI-Luc™ reagent.
-
-
Quantification : Measure absorbance (620-655 nm for SEAP) or luminescence using a plate reader.
-
-
Expected Outcome : A dose-dependent increase in reporter gene activity in hTLR7-expressing cells but not in the null control cells, confirming TLR7 specificity.
Cytokine Profiling in Primary Immune Cells
This experiment measures the functional output of TLR7 activation in relevant immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).
-
Objective : To measure the production of key cytokines (e.g., IFN-α, TNF-α, IL-6) following this compound stimulation.
-
Cells : Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Methodology :
-
Cell Seeding : Plate PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Stimulation : Add various concentrations of this compound. Use LPS as a positive control for TLR4 and media as a negative control.
-
Incubation : Incubate for 6, 24, and 48 hours to capture early and late cytokine responses.[8]
-
Supernatant Collection : Centrifuge the plate and collect the supernatant.
-
Quantification : Measure cytokine concentrations using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead array (e.g., Luminex) for simultaneous analysis of multiple cytokines.
-
-
Expected Outcome : this compound should induce a robust, dose-dependent secretion of TLR7-associated cytokines, particularly IFN-α (from pDCs) and TNF-α (from monocytes/macrophages).
Validation of TLR7-Dependency using shRNA
To definitively prove that the observed effects of this compound are mediated by TLR7, a knockdown experiment is the gold standard.
-
Objective : To demonstrate that the cellular response to this compound is abolished upon silencing of the TLR7 gene.
-
Cell Line : A human pDC cell line like GEN2.2 is suitable.[7]
-
Methodology :
-
Transfection : Transfect GEN2.2 cells with lentiviral particles carrying either a TLR7-specific shRNA or a non-targeting control shRNA.
-
Selection : Select for stably transfected cells (e.g., using puromycin).
-
Validation of Knockdown : Confirm the reduction of TLR7 mRNA expression via RT-qPCR.
-
Functional Assay : Stimulate both the TLR7-knockdown and control cell lines with this compound.
-
Readout : Measure a key functional output, such as the upregulation of the activation marker CD40 by flow cytometry or TNF-α production by ELISA.[7]
-
-
Expected Outcome : The response to this compound should be significantly diminished or completely absent in the TLR7-knockdown cells compared to the control cells, while the response to a non-TLR7 agonist (e.g., CpG for TLR9) should remain intact.[7]
Experimental Workflow
The following diagram outlines the logical flow for validating the TLR7-dependent signaling of this compound.
Caption: Workflow for validating this compound's TLR7-dependent activity.
References
- 1. invivogen.com [invivogen.com]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
CL097: A Comparative Analysis of its Cross-reactivity with Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
CL097, a synthetic imidazoquinoline derivative, is a well-established agonist of the endosomal Toll-like receptors (TLR) 7 and 8. Its potent immunostimulatory properties have positioned it as a valuable tool in immunological research and as a potential therapeutic agent. This guide provides a comparative analysis of this compound's activity on TLR7 and TLR8, with a focus on its cross-reactivity profile with other TLRs, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound Activity on TLR7 and TLR8
This compound exhibits dual agonistic activity towards both human TLR7 and TLR8. However, experimental data indicates a preferential activity for TLR7. The potency of this compound in activating these receptors can be quantified by measuring the induction of downstream signaling pathways, such as the activation of the transcription factor NF-κB.
| Toll-like Receptor | Agonist Activity (NF-κB Activation in HEK293 cells) | Reference |
| Human TLR7 | 0.1 µM | [1][2] |
| Human TLR8 | 4 µM | [1][2] |
As the data indicates, this compound is significantly more potent in activating human TLR7, requiring a 40-fold lower concentration to induce NF-κB activation compared to human TLR8. This highlights a considerable selectivity for TLR7 over TLR8.
Cross-reactivity Profile with Other Toll-like Receptors
Extensive research has focused on the selectivity of this compound. While it is a potent activator of TLR7 and TLR8, there is limited evidence to suggest direct agonistic activity on other TLRs.
-
TLR2, TLR3, TLR4, TLR5, and TLR9: Studies comparing the effects of this compound with ligands for other TLRs, such as CpG for TLR9, have been conducted[3][4][5]. However, these studies primarily focus on the differential immune responses elicited by activating distinct TLR pathways rather than demonstrating direct cross-reactivity of this compound with TLR9. Some reports indicate that this compound can indirectly influence TLR4 signaling by inhibiting negative regulators of the pathway, but this is a downstream effect and not a direct activation of TLR4[6]. The general consensus in the scientific literature is that this compound is highly selective for TLR7 and TLR8.
Experimental Protocols
The following is a detailed protocol for a common method used to assess the cross-reactivity of compounds like this compound across a panel of Toll-like receptors.
HEK-Blue™ TLR Reporter Assay
This assay utilizes Human Embryonic Kidney (HEK293) cells that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter. Activation of the expressed TLR leads to the activation of NF-κB and subsequent secretion of SEAP into the cell culture supernatant, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, and hTLR9 cell lines
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control ligands for each TLR (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9)
-
Negative control (vehicle, e.g., endotoxin-free water or DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Culture: Culture the different HEK-Blue™ hTLR cell lines according to the manufacturer's instructions.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed growth medium. Seed the cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle. Also, prepare working solutions of the positive control ligands for each TLR.
-
Cell Stimulation: Add the different concentrations of this compound, positive control ligands, and the negative control to the respective wells of the 96-well plate containing the HEK-Blue™ hTLR cells.
-
Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.
-
Incubate the plate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer. The intensity of the color change is proportional to the amount of SEAP secreted, which in turn correlates with the level of TLR activation.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. (PDF) pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG. (2019) | Jing Wu | 18 Citations [scispace.com]
- 6. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CL097 and Other TLR7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like receptor 7 and 8 (TLR7/8) agonist CL097 with other well-known TLR7/8 agonists, focusing on their in vivo efficacy. Due to the limited availability of direct comparative in vivo studies involving this compound in cancer models, this guide synthesizes available in vitro data for this compound and in vivo data for other relevant TLR7/8 agonists to provide a valuable reference for researchers.
Introduction to TLR7/8 Agonists
Toll-like receptors 7 and 8 are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. Activation of TLR7 and TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to the activation of various immune cells and the initiation of an anti-tumor or anti-viral immune response. This compound is a water-soluble derivative of the imidazoquinoline R848 (Resiquimod) and is known to be a potent agonist for both human and mouse TLR7 and human TLR8.[1]
TLR7/8 Signaling Pathway
Upon binding of an agonist like this compound, TLR7 and TLR8, located in the endosomes of immune cells such as dendritic cells and macrophages, initiate a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of inflammatory cytokines and type I interferons.
Caption: TLR7/8 Signaling Pathway initiated by this compound.
In Vitro Efficacy Comparison
While direct in vivo comparative data for this compound is limited, in vitro studies provide valuable insights into its potency relative to other TLR7/8 agonists.
| Agonist | Target(s) | Cell Type | Key Findings | Reference |
| This compound | hTLR7/8, mTLR7 | Human pDCs, HEK-Blue™ cells | More potent hTLR7 agonist than Imiquimod, Gardiquimod, and CL075. Less potent hTLR8 agonist than CL075. Induced stronger activation of pDCs (costimulatory molecule expression and cytokine release) compared to Imiquimod. | [1][2] |
| Imiquimod | TLR7 | Human pDCs | Used as a benchmark for TLR7 activation. | [2] |
| R848 (Resiquimod) | TLR7/8 | Various immune cells | Potent activator of both TLR7 and TLR8. | [1] |
| CL075 | TLR7/8 | Human pDCs, HEK-Blue™ cells | More potent hTLR8 agonist than this compound. | [1][2] |
In Vivo Efficacy in Preclinical Models
Imiquimod in Murine Cancer Models
| Animal Model | Cancer Type | Treatment Protocol | Key Efficacy Results |
| neu Transgenic Mice | Spontaneous Mammary Carcinoma | 5% Imiquimod cream applied topically 3x/week for 6 weeks. | Significantly slowed tumor progression (mean tumor volume 260 mm³ vs. 2500 mm³ in control). Prevented development of secondary tumors and lung metastases. |
| C57BL/6 Mice | B16 Melanoma | Topical application of 5% Imiquimod cream. | Suppressed tumor growth through TLR7-dependent recruitment and activation of plasmacytoid dendritic cells (pDCs) into tumor-killing effector cells. |
R848 (Resiquimod) in Murine Cancer Models
| Animal Model | Cancer Type | Treatment Protocol | Key Efficacy Results |
| C57BL/6 Mice | B16F10 Melanoma (bone invasion model) | Intraperitoneal administration of R848 every three days. | Inhibited the invasion of melanoma cells into the bone marrow, dependent on the production of pro-inflammatory cytokines by bone marrow macrophages. |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Intravenous administration of R848-loaded nanoparticles every other day for 10 injections. | When targeted to PD-1 expressing cells, extended survival and sensitized tumors to anti-PD-1 therapy. |
This compound in a Non-Cancer In Vivo Model
A study in non-obese diabetic (NOD) mice demonstrated the in vivo activity of this compound.
| Animal Model | Disease Model | Treatment Protocol | Key Efficacy Results |
| NOD Mice | Diabetogenic Cytotoxic T Lymphocyte (CTL) function | 5 mg/kg this compound administered subcutaneously. | Induced a modest specific lysis of target cells (~25%). Efficacy was doubled when combined with a CD40 agonist.[3] |
Experimental Protocols
In Vitro pDC Activation Assay
This protocol is based on the methodology described by Wu J. et al., 2019.[2]
Caption: Workflow for in vitro pDC activation assay.
In Vivo Murine Melanoma Model
The following is a generalized protocol for evaluating the in vivo efficacy of TLR agonists in a subcutaneous B16 melanoma model.
Caption: Workflow for in vivo melanoma efficacy study.
Conclusion
This compound is a potent TLR7/8 agonist with demonstrated in vitro superiority in activating human TLR7 and plasmacytoid dendritic cells compared to other agonists like Imiquimod.[1][2] While direct comparative in vivo efficacy data in cancer models is currently lacking, the available information on related imidazoquinolines such as Imiquimod and R848 suggests a strong potential for this compound as an immunotherapeutic agent. The provided experimental workflows can serve as a foundation for researchers to conduct such comparative in vivo studies to fully elucidate the therapeutic potential of this compound. Future research should focus on head-to-head in vivo comparisons of this compound with other TLR7/8 agonists in various cancer and infectious disease models to establish its relative efficacy and optimal therapeutic applications.
References
A Comparative Guide to TLR7/8 Agonists: CL097 vs. R848 in Inducing Differential Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used imidazoquinoline-based Toll-like receptor (TLR) 7 and 8 agonists, CL097 and R848. While both compounds are critical tools in immunological research and therapeutic development, they exhibit distinct potencies and induce differential responses in various immune cell populations. This document summarizes their known differential effects, provides detailed experimental protocols for their comparison, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and R848
This compound and R848 are synthetic small molecules that activate the innate immune system through the endosomal TLR7 and TLR8. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). Activation of these receptors leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, crucial for antiviral and anti-tumor immunity. This compound is a highly water-soluble derivative of R848 (also known as Resiquimod)[1]. While they share a common mechanism of action, their differential affinity for TLR7 and TLR8 results in varied downstream gene expression and cellular responses.
Data Presentation: A Comparative Summary
While a direct, publicly available head-to-head transcriptomic dataset (e.g., RNA-sequencing) comparing this compound and R848 is not available, the existing literature provides substantial data on their differential effects on immune cell activation, surface marker expression, and cytokine production. The following table summarizes these key differences.
| Feature | This compound | R848 (Resiquimod) | References |
| Receptor Specificity | Dual agonist for human TLR7 and TLR8. | Dual agonist for human TLR7 and TLR8. | [1][2] |
| Potency | More potent human TLR7 agonist compared to R848 and other TLR7/8 agonists. Less potent human TLR8 agonist than some other TLR8 agonists. | Potent dual agonist for both human TLR7 and TLR8. | [1][3] |
| Plasmacytoid Dendritic Cell (pDC) Activation (TLR7-dominant) | Described as a particularly strong inducer of pDC activation and IFN-α release, in some cases stronger than other TLR ligands. | A well-established activator of pDCs, leading to IFN-α production. | [1][4] |
| Myeloid Cell Activation (TLR8-dominant) | Activates NF-κB in TLR8-transfected cells, though may be less potent than other TLR8 agonists. | Potent activator of monocytes and mDCs, leading to the production of pro-inflammatory cytokines like IL-12 and TNF-α. Some studies suggest it can impair monocyte differentiation into DCs. | [3][5][6] |
| Cytokine Induction Profile | Strong inducer of IFN-α, TNF-α, IL-12, and IL-6. The profile can be biased towards a stronger type I IFN response due to its high TLR7 potency. | Potent inducer of a broad range of pro-inflammatory cytokines, including IL-1β, IL-6, IL-12p70, and TNF-α. The combination of TLR7 and TLR8 activation leads to a robust mixed Th1-polarizing and inflammatory response. | [2][4][5][7] |
| Induction of Co-stimulatory Molecules | Upregulates the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on pDCs. | Induces the maturation of dendritic cells, characterized by the upregulation of MHC class II and co-stimulatory molecules. | [4] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and a typical experimental approach for comparing these agonists, the following diagrams are provided.
Figure 1: TLR7/8 Signaling Pathway for this compound and R848.
Figure 2: Experimental workflow for comparing this compound and R848.
Experimental Protocols
The following protocols provide a detailed methodology for comparing the effects of this compound and R848 on human peripheral blood mononuclear cells (PBMCs).
Isolation and Culture of Human PBMCs
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma and platelet layers, leaving the mononuclear cell layer (buffy coat) undisturbed at the interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI to a final concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.
Stimulation of PBMCs with this compound and R848
Materials:
-
Cultured PBMCs (from Protocol 1)
-
This compound (stock solution, e.g., 1 mg/mL in water)
-
R848 (stock solution, e.g., 1 mg/mL in DMSO or water)
-
Complete RPMI medium
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare working solutions of this compound and R848 in complete RPMI at the desired final concentrations (e.g., a typical range for in vitro stimulation is 0.1 - 10 µg/mL). Prepare a vehicle control (e.g., water or DMSO in complete RPMI at the same final concentration as used for the agonists).
-
To the appropriate wells of the 24-well plate containing PBMCs, add the prepared solutions of this compound, R848, or the vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 24, or 48 hours) depending on the downstream analysis.
Analysis of Gene Expression and Cellular Responses
A. Cytokine Measurement by ELISA
Protocol:
-
After the desired incubation time, centrifuge the culture plate at 500 x g for 5 minutes.
-
Carefully collect the culture supernatants from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12p70) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[8][9][10][11].
B. Analysis of Cell Surface Marker Expression by Flow Cytometry
Protocol:
-
After collecting the supernatants, gently wash the adherent and non-adherent cells in the wells with cold PBS.
-
Harvest the cells by gentle scraping or using a cell lifter and transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add fluorescently labeled antibodies against cell surface markers of interest (e.g., CD80, CD86, HLA-DR for DC maturation; CD69 for general activation) and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer[12][13][14][15].
C. RNA Extraction and Gene Expression Analysis (qRT-PCR)
Protocol:
-
After collecting the supernatants, lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for genes of interest (e.g., IFNA1, TNF, IL6, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression changes between the this compound-, R848-, and vehicle-treated samples.
Conclusion
This compound and R848 are both potent activators of the innate immune system through TLR7 and TLR8. However, their differential potencies, particularly the higher TLR7 agonistic activity of this compound, can lead to distinct downstream gene expression profiles and cellular responses. This compound may be advantageous for applications requiring a strong type I interferon response, such as in antiviral therapies. R848, with its balanced dual agonism, is a robust inducer of a broad pro-inflammatory and Th1-polarizing cytokine milieu, making it a versatile tool for vaccine adjuvantation and cancer immunotherapy. The choice between these two agonists should be guided by the specific research question and the desired immunological outcome. The protocols provided herein offer a framework for researchers to directly compare these compounds and further elucidate their differential effects on gene expression and immune cell function.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7/8 agonists impair monocyte-derived dendritic cell differentiation and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bowdish.ca [bowdish.ca]
- 10. 4.5. Measurement of Cytokines by ELISA [bio-protocol.org]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of CL097 and Gardiquimod on B Cell Activation
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of two potent Toll-like receptor 7 agonists on B lymphocyte activation.
This guide provides a detailed comparative analysis of CL097 and Gardiquimod, two imidazoquinoline compounds that act as agonists for Toll-like receptor 7 (TLR7). While both are known to stimulate immune responses, their specific effects on B cell activation can differ. This document summarizes key performance data, outlines detailed experimental protocols for reproducing the cited experiments, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction
This compound, a derivative of R848 (Resiquimod), is a TLR7/8 agonist, while Gardiquimod is reported to be a more specific TLR7 agonist. Both are instrumental in immunology research for their ability to activate B cells, leading to proliferation, upregulation of activation markers, cytokine production, and antibody secretion. Understanding the nuanced differences in their activity is crucial for selecting the appropriate tool for specific research applications, from basic immunology to adjuvant development and cancer immunotherapy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and Gardiquimod on various aspects of B cell activation. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, and direct, head-to-head comparisons in a single study are limited.
Table 1: B Cell Proliferation
| Compound | Concentration | Cell Type | Assay | Proliferation (% Divided Cells) | Citation |
| Gardiquimod | 1 µM | Human Naïve B Cells | CFSE | Data Not Available | |
| This compound | 1.5 µM | Mouse B Cells | CFSE | Data Not Available |
Note: Specific quantitative data for B cell proliferation induced by this compound and Gardiquimod from directly comparative studies is limited in the currently available literature.
Table 2: Upregulation of B Cell Activation Markers
| Compound | Concentration | Cell Type | Marker | % Positive Cells (or MFI) | Citation |
| Gardiquimod | 1 µM | Human Naïve B Cells | CD69 | ~50% | [1] |
| Gardiquimod | 1 µM | Human Naïve B Cells | CD86 | ~40% | [1] |
| This compound | 1.5 µM | pDCs | CD86 | Significant Upregulation | [2] |
MFI: Mean Fluorescence Intensity. Data for this compound on B cells is inferred from its known TLR7/8 agonist activity and data on other immune cells like pDCs.
Table 3: Cytokine Secretion
| Compound | Concentration | Cell Type | Cytokine | Concentration (pg/mL) | Citation |
| Gardiquimod | 1 µM | Human PBMCs | IFN-α | >1000 | [3] |
| This compound | 1.5 µM | pDCs | IL-6 | ~2500 | [4] |
| This compound | 1.5 µM | pDCs | TNF-α | ~1500 | [4] |
Note: Data for this compound is from plasmacytoid dendritic cells (pDCs), which are potent producers of type I interferons and other cytokines in response to TLR7/8 agonists. B cells are also known to produce IL-6 and TNF-α upon TLR stimulation.[5]
Table 4: Antibody Secretion
| Compound | Concentration | Cell Type | Antibody Isotype | Concentration (ng/mL) | Citation |
| Gardiquimod | Not Specified | Mouse B Cells | IgG, IgM | Data Not Available | |
| This compound | Not Specified | Mouse B Cells | IgG, IgM | Data Not Available |
Signaling Pathways
This compound and Gardiquimod both activate B cells through the endosomal Toll-like receptor 7. This engagement initiates a downstream signaling cascade that is largely dependent on the MyD88 adaptor protein.
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments cited in this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
B Cell Proliferation Assay using CFSE
-
B Cell Isolation: Isolate B cells from murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
CFSE Staining: Resuspend isolated B cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS. Wash the cells three times with complete medium.
-
Cell Culture: Plate CFSE-labeled B cells in a 96-well plate at 2 x 10^5 cells/well. Add this compound or Gardiquimod at the desired concentrations. Include an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and stain with an anti-CD19 antibody. Analyze the cells on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferating cells.
Flow Cytometry Analysis of Activation Markers
-
B Cell Culture and Stimulation: Isolate B cells as described above and culture them at 1 x 10^6 cells/mL in a 24-well plate. Stimulate with this compound or Gardiquimod for 24-48 hours.
-
Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing fluorescently conjugated antibodies against CD19, CD69, and CD86. Incubate for 30 minutes on ice in the dark.
-
Analysis: Wash the cells twice with FACS buffer and resuspend in a suitable volume for flow cytometry analysis. Acquire data on a flow cytometer and analyze the percentage of CD69 and CD86 positive cells within the CD19+ B cell gate.
ELISA for Cytokine and Antibody Quantification
-
Sample Collection: Culture B cells with this compound or Gardiquimod as described above. Collect the culture supernatant at various time points (e.g., 24, 48, 72 hours). Centrifuge to remove cell debris and store the supernatant at -80°C until use.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines (e.g., IL-6, TNF-α) or antibody isotypes (e.g., IgM, IgG) of interest. Follow the manufacturer's instructions, which typically involve the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the standards. Use this curve to determine the concentration of the cytokine or antibody in the samples.
Conclusion
Both this compound and Gardiquimod are effective activators of B cells through TLR7 signaling. The available data suggests that this compound, being a TLR7/8 agonist, may induce a broader and more potent inflammatory response, as indicated by the higher cytokine production in pDCs.[4] Gardiquimod, with its higher specificity for TLR7, provides a more targeted approach to B cell activation.[1] The choice between these two compounds will depend on the specific experimental goals. For studies requiring strong, broad immune activation, this compound may be more suitable. For investigations focused specifically on TLR7-mediated B cell responses, Gardiquimod would be the preferred reagent. Further head-to-head comparative studies are needed to fully elucidate the quantitative differences in their effects on B cell proliferation and antibody production.
References
- 1. CD19 controls TLR9 responses in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in B-lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CL097's adjuvant effect against CpG ODN
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adjuvant effects of CL097, a Toll-like receptor 7 and 8 (TLR7/8) agonist, and CpG oligodeoxynucleotides (ODN), a TLR9 agonist. The information presented is supported by experimental data to aid in the selection of the most appropriate adjuvant for vaccine and immunotherapy research.
Mechanism of Action: A Tale of Two TLRs
This compound and CpG ODN exert their adjuvant effects by activating distinct intracellular Toll-like receptors, leading to the initiation of innate and subsequent adaptive immune responses.
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for both TLR7 and TLR8.[1][2] These receptors are primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[2] Upon activation, this compound triggers a signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α and IL-12, and the activation of NF-κB and IRF pathways, which are crucial for the induction of adaptive immunity.[2][3]
CpG ODNs are short synthetic DNA molecules containing unmethylated cytosine-guanosine dinucleotides, which are recognized by TLR9.[4] Similar to TLR7/8, TLR9 is located in the endosomes of pDCs and B cells.[4] Stimulation of TLR9 by CpG ODNs leads to a potent Th1-biased immune response, characterized by the production of cytokines such as IFN-γ and the promotion of cellular immunity, including the activation of CD8+ T cells.[5]
Signaling Pathways
The signaling cascades initiated by this compound and CpG ODN, while both converging on the activation of key transcription factors, originate from different TLRs.
Caption: Signaling pathways of this compound and CpG ODN.
In Vitro Performance: Activation of Plasmacytoid Dendritic Cells
A key study directly compared the ability of this compound and different classes of CpG ODNs to activate pDCs in vitro. The results consistently demonstrated that this compound is a more potent activator of pDCs.
| Parameter | This compound | CpG-A | CpG-B | CpG-C |
| IFN-α Release | +++ | ++ | - | ++ |
| TNF-α Release | +++ | ++ | +++ | +++ |
| IL-12p70 Release | +++ | ++ | + | ++ |
| IL-6 Release | +++ | ++ | +++ | +++ |
| MHC-II Upregulation | +++ | ++ | ++ | ++ |
| CD40 Upregulation | +++ | ++ | ++ | ++ |
| CD80 Upregulation | +++ | + | - | + |
| CD86 Upregulation | +++ | ++ | ++ | ++ |
| (Data summarized from Wu et al., 2019.[6] +++ indicates the strongest response, ++ a strong response, + a moderate response, and - a weak or no response.) |
In Vivo Performance: T-Cell and Antibody Responses
Direct in vivo comparisons provide valuable insights into the differential adjuvant activities of this compound and CpG ODN in a whole-organism context.
T-Cell Response
A study utilizing an ovalbumin (OVA) mouse model demonstrated that CpG ODN is a more potent adjuvant for inducing CD4+ T-cell expansion in vivo compared to this compound.
| Adjuvant | Antigen | In Vivo CD4+ T-Cell Expansion |
| CpG ODN | Ovalbumin (OVA) | High |
| This compound | Ovalbumin (OVA) | Moderate |
| (Data from Lee et al., 2015.[2][3]) |
Antibody Response
While a direct head-to-head in vivo comparison of antibody responses is not available in a single study, the general consensus from individual studies suggests the following profiles:
| Adjuvant | Predominant IgG Subclass Induced | Implied T-Helper Response |
| This compound | Balanced IgG1/IgG2a or Th1-skewed (IgG2a) | Mixed Th1/Th2 or Th1 |
| CpG ODN | Th1-skewed (IgG2a) | Strong Th1 |
Disclaimer: The in vivo antibody response data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
In Vitro pDC Activation Assay
This protocol is based on the methodology described by Wu et al., 2019.[6]
Caption: Workflow for in vitro pDC activation assay.
-
pDC Isolation: Plasmacytoid dendritic cells are isolated from the bone marrow of mice.
-
Cell Culture and Stimulation: pDCs are cultured in appropriate media and stimulated with either this compound or different classes of CpG ODNs for 24 to 72 hours.
-
Supernatant and Cell Collection: After the incubation period, the cell culture supernatant is collected for cytokine analysis, and the cells are harvested for surface marker analysis.
-
Cytokine Analysis: The concentrations of cytokines such as IFN-α, TNF-α, IL-12p70, and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Surface Marker Analysis: The expression of co-stimulatory molecules (e.g., MHC-II, CD40, CD80, CD86) on the surface of pDCs is analyzed by flow cytometry after staining with fluorescently labeled antibodies.
In Vivo OVA Immunization and T-Cell Response Analysis
This protocol is based on the methodology described by Lee et al., 2015.[2][3]
Caption: Workflow for in vivo T-cell response analysis.
-
Adoptive Transfer: CD4+ T cells from OT-II mice, which have T-cell receptors specific for an ovalbumin (OVA) peptide, are adoptively transferred into recipient mice.
-
Immunization: The recipient mice are then immunized with OVA mixed with either this compound or CpG ODN as an adjuvant.
-
Spleen Harvesting: On day 11 post-immunization, the spleens of the mice are harvested.
-
T-Cell Quantification: The number of OVA-specific (OT-II) CD4+ T cells in the spleen is quantified to determine the extent of in vivo T-cell expansion.
Summary and Conclusion
Both this compound and CpG ODN are potent adjuvants that enhance immune responses through the activation of endosomal TLRs.
-
This compound , a TLR7/8 agonist, demonstrates superior in vitro activation of pDCs, leading to a robust production of a broad range of cytokines and upregulation of co-stimulatory molecules.
-
CpG ODN , a TLR9 agonist, excels in vivo at driving CD4+ T-cell expansion and is well-established for inducing a strong Th1-biased immune response with a corresponding increase in IgG2a antibody production.
The choice between this compound and CpG ODN will depend on the specific requirements of the vaccine or immunotherapy being developed. If a strong, broad initial activation of innate immunity, particularly pDCs, is desired, this compound may be the preferred choice. If the primary goal is to elicit a potent Th1-type cellular and humoral immune response, CpG ODN would be a more suitable option. Further head-to-head in vivo studies are warranted to provide a more complete picture of their comparative effects on the nuances of the adaptive immune response.
References
- 1. TLR7 and 9 agonists are highly effective mucosal adjuvants for norovirus virus-like particle vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential adjuvant activities of TLR7 and TLR9 agonists inversely correlate with nitric oxide and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Adjuvant Activities of TLR7 and TLR9 Agonists Inversely Correlate with Nitric Oxide and PGE2 Production | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Adjuvant Activity of CpG-Oligonucleotide Administered Transcutaneously in Combination with Vaccination Using a Self-Dissolving Microneedle Patch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant-Mediated Differences in Antibody Responses to Computationally Optimized Hemagglutinin and Neuraminidase Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CL097: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CL097, a TLR7 and TLR8 agonist.
While the Safety Data Sheet (SDS) for this compound (hydrochloride) from MedChemExpress classifies it as not a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols for the disposal of all chemical waste.[1] Adherence to these procedures minimizes the risk of contamination and ensures compliance with institutional and regulatory standards.
Waste Management and Disposal Plan
The primary recommendation for the disposal of this compound and materials contaminated with it is to treat them as chemical waste. This ensures that the compound does not enter the environment through drains or regular trash.
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE) such as gloves and weighing boats, and any absorbent materials used for spills, should be segregated from general laboratory waste. This contaminated solid waste should be collected in a designated, clearly labeled hazardous waste container.
-
Collection of Liquid Waste: All solutions containing this compound must be collected for chemical waste disposal. Do not dispose of this compound solutions down the drain. The first rinse of any container that held this compound should also be collected as hazardous waste.
-
Container Management: Waste containers should be kept closed except when adding waste. Ensure containers are sturdy, chemically resistant, and properly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as diatomite or universal binders. The contaminated absorbent material should then be collected and disposed of as hazardous waste.[1] After absorption, decontaminate the surface by scrubbing with alcohol.[1]
-
Professional Disposal: Arrange for the disposal of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound, such as required concentrations for neutralization or specific temperature and pH stability for degradation. The classification as a non-hazardous substance suggests that extensive neutralization protocols are not required; however, standard chemical waste disposal procedures should still be followed.
| Parameter | Value/Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS[1] |
| Recommended Disposal Method | Dispose of as chemical waste | General Laboratory Best Practices |
| Spill Cleanup | Absorb with inert material, decontaminate with alcohol | MedChemExpress SDS[1] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are provided in the available safety data. The recommended procedure is to collect all waste for professional disposal.
This compound Disposal Workflow
The following diagram illustrates the recommended step-by-step procedure for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling CL097
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the Toll-like receptor (TLR) 7/8 agonist, CL097. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use a comprehensive set of personal protective equipment to prevent skin contact, inhalation, and eye exposure. The recommended PPE includes:
| Protective Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Body Protection | Impervious clothing. |
| Respiratory Protection | A suitable respirator should be used. |
Operational Plan: Safe Handling and First Aid
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with adequate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
Accidental Release:
-
Personal Precautions: Wear full personal protective equipment, including a respirator. Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Environmental Precautions: Prevent further leakage or spillage. Do not allow the product to enter drains or watercourses.[1]
-
Containment and Cleaning: Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated material according to institutional and local regulations for hazardous chemical waste.[1]
General Disposal:
-
Dispose of unused this compound and contaminated disposable labware (e.g., pipette tips, gloves) as hazardous chemical waste in accordance with all federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols will vary depending on the research question, the following general guidelines should be followed when working with this compound:
-
Stock Solution Preparation: Due to its limited stability in solution, it is recommended to prepare fresh solutions or store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
-
Use in Cell Culture: When treating cells with this compound, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle control in your experiments.
Signaling Pathway and Workflow Diagrams
To aid in the understanding of this compound's mechanism and the procedural workflow for its safe handling, the following diagrams are provided.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
